5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
Description
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h2,4-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETCJDMBGGEEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: The Strategic Convergence of Privileged Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that exhibit versatile binding properties to a range of biological targets—is a cornerstone of rational drug design. The pyrazole ring, an aromatic five-membered heterocycle, is a prime example of such a scaffold, lauded for its multifaceted roles in numerous FDA-approved pharmaceuticals.[1] Its utility is often attributed to its capacity to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic contacts, within protein active sites.[1] Similarly, the nicotinonitrile (3-cyanopyridine) moiety is a key structural element in a variety of therapeutic agents, particularly noted for its role in kinase inhibitors.[2][3] This technical guide provides an in-depth examination of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, a molecule that embodies the synergistic potential of these two critical heterocyclic systems.
Part 1: Molecular Identity and Physicochemical Properties
The subject of this guide, 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, is a bi-heterocyclic aromatic compound. Its molecular structure consists of a nicotinonitrile core substituted at the 5-position with a 1-methyl-1H-pyrazol-4-yl group.
Molecular Formula and Weight:
Based on its structure, the molecular formula is determined to be C₁₀H₈N₄ . This composition gives rise to a calculated molecular weight of approximately 184.20 g/mol .[4]
Table 1: Physicochemical Properties of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₄ | (Calculated) |
| Molecular Weight | 184.20 g/mol | (Calculated)[4] |
| Topological Polar Surface Area (TPSA) | 54.5 Ų | (Predicted for isomer)[4] |
| logP | 1.4474 | (Predicted for isomer)[4] |
| Hydrogen Bond Acceptors | 4 | (Predicted for isomer)[4] |
| Hydrogen Bond Donors | 0 | (Predicted for isomer)[4] |
| Rotatable Bonds | 1 | (Predicted for isomer)[4] |
Note: Predicted values are based on the isomeric compound 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile and are expected to be very similar for the 5-substituted isomer.
Structural Representation:
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for similar cross-coupling reactions. [5][6]
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromonicotinonitrile (1.0 eq.), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.5 eq.), and a suitable base such as sodium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Conditions: The reaction mixture is heated to a temperature of 80-100 °C with vigorous stirring for a period of 12-24 hours. Reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent can be removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
Expected Analytical Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected data, based on analogous structures, are summarized below. [2][7]
Table 2: Expected Spectroscopic Data for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl group protons (δ ~3.9 ppm).- Two singlets for the pyrazole ring protons (δ ~7.8 and 8.0 ppm).- Three signals in the aromatic region for the nicotinonitrile protons (δ ~8.0-9.0 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (δ ~35-40 ppm).- Signals for the pyrazole and nicotinonitrile ring carbons (δ ~110-155 ppm).- A signal for the nitrile carbon (C≡N) (δ ~115-120 ppm). [2] |
| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹.<[2][7]br>- C=N and C=C stretching vibrations for the aromatic rings in the 1500-1650 cm⁻¹ region. [7] |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 184.2 or 185.2). |
Part 3: Applications in Drug Development and Medicinal Chemistry
The pyrazolyl-nicotinonitrile scaffold is a compelling structural motif for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. [2]The nitrogen atoms in both the pyridine and pyrazole rings can serve as hydrogen bond acceptors, while the planar, rigid structure provides an excellent framework for orienting substituents to achieve specific interactions within enzyme binding pockets.
Kinase Inhibition:
Many small-molecule kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding site of the kinase. The 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile scaffold presents several features that are advantageous for this purpose. The pyrazole moiety can act as a bioisosteric replacement for other aromatic or heteroaromatic rings, often leading to improved physicochemical properties such as increased aqueous solubility and metabolic stability. [1] A notable example of a complex molecule incorporating a similar structural element is (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, which has been identified as a potent inhibitor of Checkpoint Kinase 1 (CHK1), a target in oncology. [8]This demonstrates the potential of the 1-methyl-pyrazol-4-yl moiety in directing interactions within a kinase active site.
Other Potential Therapeutic Areas:
The broader family of pyrazole and nicotinonitrile derivatives has been investigated for a wide range of biological activities, including:
-
Anti-inflammatory: As inhibitors of enzymes like mPGES-1. [9]* Anticancer: By targeting various signaling pathways. [7][10]* Antimicrobial: Showing activity against various pathogens. [10] The unique electronic and steric properties of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile make it an attractive candidate for inclusion in screening libraries for a diverse array of biological targets.
Conclusion
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis is readily achievable through established and robust cross-coupling methodologies. The convergence of the pyrazole and nicotinonitrile scaffolds provides a foundation for the design of novel compounds with the potential for potent and selective biological activity. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
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Benchchem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile | 1134518-34-5.
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OUCI. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems.
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Ismail, M. F., & El-Sayed, A. A. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1965.
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R Discovery. Pyrazole and Nicotinonitrile Derivatives Synthesized from Sulfa Drugs, and Their Antibacterial Activity.
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ECHEMI. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Formula - 5334-41-8.
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MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
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US EPA. 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile.
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PharmaBlock. Pyrazoles in Drug Discovery.
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ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
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ResearchGate. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems.
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Royal Society of Chemistry. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions.
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ChemScene. 2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile | 1119391-07-9.
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Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2021-2041.
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PubMed. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1.
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ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
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ResearchGate. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
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ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
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Hafez, H. N., et al. (2017). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 7(1), 1-13.
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MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
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ResearchGate. Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2,-.
-
PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.
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MilliporeSigma. 5-(4-Bromophenyl)-1-methylpyrazole | 73387-52-7.
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PubChemLite. 5-bromo-1-methyl-1h-pyrazole-4-carbonitrile.
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Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
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PubChem. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.
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US EPA. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-.
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CAS Common Chemistry. 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile.
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MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.
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ResearchGate. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. pyrazole-3-carbonitrile)
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- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in Kinase Inhibitor Research
Executive Summary
In the landscape of targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably anchor to the ATP-binding site while projecting functional groups into solvent-exposed regions. As a Senior Application Scientist, I have observed that the 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile moiety (and its close structural isomers) has emerged as a highly versatile building block. By coupling the potent hydrogen-bonding capacity of a cyanopyridine core with the tunable steric and electronic properties of an N-methylated pyrazole, this scaffold enables the discovery of highly selective Type I inhibitors targeting critical kinases such as Mps1 (TTK), CHK1, and DNA-PK.
This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural biology, mechanistic pathways, and the self-validating experimental protocols required for its synthesis and evaluation.
Chemical Rationale & Structural Biology
The efficacy of the 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile framework is not coincidental; it is the result of precise geometric and electronic tuning within the kinase ATP-binding pocket.
-
The Nicotinonitrile (3-Cyanopyridine) Core: The nitrogen atom of the pyridine ring acts as a primary hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Glu531 and Met533 in Mps1)[1]. The strongly electron-withdrawing cyano group lowers the pKa of the pyridine nitrogen, optimizing its basicity to improve metabolic stability and reduce off-target toxicity.
-
The 1-Methyl-1H-pyrazol-4-yl Substituent: Positioned at the 5-carbon, this rigid, planar ring projects outward from the hinge region. The N-methyl group serves a dual purpose: it prevents the unwanted glucuronidation or N-oxidation that typically plagues unsubstituted pyrazoles, and it acts as a hydrophobic vector that interacts with the ribose-binding pocket or the solvent channel[2].
Binding logic of the pyrazole-nicotinonitrile scaffold in the kinase ATP-binding pocket.
Key Kinase Targets & Mechanistic Pathways
The modularity of this scaffold has led to breakthroughs across several distinct kinase families involved in cell cycle regulation and DNA damage response (DDR).
-
Mps1 (TTK) Kinase: Mps1 is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC). Structural data (PDB: 3WYX) reveals that aminopyridine-based derivatives containing the 1-methyl-1H-pyrazol-4-yl moiety act as unique hinge binders, locking the kinase in an inactive conformation and driving cancer cells into premature mitosis and apoptosis[1].
-
Checkpoint Kinase 1 (CHK1): CHK1 is a master regulator of the DDR. Pyrimidine-picolinonitrile hybrids incorporating the 1-methyl-1H-pyrazol-4-yl group have demonstrated robust antiproliferative activity in hematologic malignancies, achieving IC50 values in the low nanomolar range[3],[2].
-
DNA-PK and IKKε: Heterotetracyclic and pyrimidine-based scaffolds utilizing similar cyano-pyrazole motifs have been successfully deployed to inhibit DNA-PK and IKKε, showing excellent oral bioavailability and potentiating cancer immunotherapy by preventing non-homologous end joining (NHEJ)[4],[5].
Mechanistic pathway showing kinase inhibition leading to targeted cancer cell apoptosis.
Experimental Protocols & Self-Validating Workflows
To harness this scaffold, researchers must employ rigorous, self-validating methodologies. Below are the definitive protocols for synthesizing the core moiety and evaluating its kinase inhibitory profile.
Regioselective Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesize the 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile core via palladium-catalyzed cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 5-bromonicotinonitrile (1.0 eq) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).
-
Solvent Degassing: Suspend the mixture in a 4:1 solution of 1,4-Dioxane/H₂O. Degas the mixture by bubbling argon through the solvent for 15 minutes.
-
Reflux: Heat the reaction mixture to 90°C under an argon atmosphere for 6 hours. Monitor completion via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure scaffold.
Causality Check: Why use a biphasic Dioxane/H₂O solvent system? The water is strictly necessary to dissolve the inorganic base (K₂CO₃), generating the reactive hydroxo-palladium complex required for the transmetalation step. Meanwhile, dioxane maintains the solubility of the highly polar nicotinonitrile starting material. Omitting water stalls the reaction at the oxidative addition intermediate.
Suzuki-Miyaura cross-coupling workflow for synthesizing the core heterocyclic scaffold.
High-Throughput Kinase Inhibition Assay (TR-FRET)
Objective: Determine the IC50 of the synthesized derivatives using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Step-by-Step Methodology:
-
Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of the recombinant kinase (e.g., Mps1 or CHK1) in assay buffer into a 384-well plate. Add 100 nL of the inhibitor dissolved in DMSO (using an acoustic dispenser for a 10-point dose-response curve). Incubate at room temperature for 30 minutes.
-
Reaction Initiation: Add 5 µL of an ATP/substrate peptide mix. The ATP concentration must be set to the specific
of the kinase to ensure balanced competitive binding. -
Reaction Termination & Detection: After 60 minutes, add 10 µL of the TR-FRET detection buffer (containing EDTA to quench the reaction and Terbium-labeled anti-phospho antibodies).
-
Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495).
Causality Check: Why include a 30-minute pre-incubation step before adding ATP? Cyanopyridine derivatives often exhibit slow-binding kinetics because they must displace tightly bound network water molecules within the kinase hinge region. Pre-incubating allows the system to reach binding equilibrium. Skipping this step results in artificially inflated IC50 values and false negatives. Furthermore, the assay is made self-validating by running a parallel staurosporine reference control to confirm enzyme viability and assay sensitivity.
Quantitative Efficacy Data
The integration of the 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile pharmacophore consistently yields potent inhibitors. The table below summarizes the comparative efficacy of this scaffold across primary kinase targets based on recent literature[5],[1],[2].
| Target Kinase | Cellular Function | Reported IC50 Range | Binding Mode | Key Interacting Hinge Residues |
| Mps1 (TTK) | Spindle Assembly Checkpoint | < 10 nM | Type I | Glu531, Met533 |
| CHK1 | DNA Damage Response | 5 - 20 nM | Type I | Cys87, Glu85 |
| DNA-PK | Non-Homologous End Joining | 10.2 - 88.9 nM | Type I | Glu2811, Tyr2815 |
| IKKε | Immune Signaling / NF-κB | 50 - 120 nM | Type I | Met95, Glu93 |
Conclusion
The 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile scaffold represents a masterclass in rational drug design. By leveraging the hydrogen-bond accepting nature of the cyanopyridine core and the precisely vectored sterics of the N-methylpyrazole, researchers can reliably engineer Type I kinase inhibitors with exceptional potency and selectivity. Adhering to the rigorous synthetic and biochemical validation protocols outlined above ensures that these molecules can be successfully advanced from hit-to-lead optimization toward clinical candidates.
References
1.[4] Newton, A., et al. "Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1, processes for their preparation, and pharmaceutical compositions containing them." Google Patents (US8962609B2), 2015. 2.[5] "Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity." Journal of Medicinal Chemistry, ACS Publications, 2026.[Link] 3.[1] Kusakabe, K., et al. "3WYX: CRYSTAL STRUCTURE OF HUMAN MPS1 CATALYTIC DOMAIN IN COMPLEX WITH 6-((3-(cyanomethoxy)-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-2-(cyclohexylamino)nicotinonitrile." RCSB Protein Data Bank, 2015.[Link] 4.[3] "Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link] 5.[2] Li, J., et al. "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies." PubMed (Eur J Med Chem), 2019.[Link]
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The Pyrazolyl-Nicotinonitrile Scaffold: A Comprehensive Technical Guide on Design, Synthesis, and Therapeutic Applications
Executive Summary
The pyrazolyl-nicotinonitrile scaffold represents a privileged structure in modern medicinal chemistry, merging the diverse pharmacological properties of pyrazole derivatives with the robust, target-orienting framework of nicotinonitriles[1]. As a highly tunable platform, this hybrid molecule has demonstrated exceptional promise in oncology, specifically as an ATP-competitive inhibitor of PIM-1 kinase[2]. This technical whitepaper provides an in-depth analysis of the scaffold's pharmacophore rationale, details a self-validating synthetic methodology, and evaluates its biological efficacy against aggressive carcinoma cell lines.
Pharmacophore Rationale: The Pyrazolyl-Nicotinonitrile Synergy
In drug development, the spatial arrangement of heteroatoms dictates target engagement. The pyrazolyl-nicotinonitrile core is strategically designed to exploit the ATP-binding pockets of kinases[1].
The rationale behind this specific hybridization is twofold:
-
Hydrogen Bonding Network: The nitrogen atoms within both the pyridine and pyrazole rings act as potent hydrogen bond acceptors. These heteroatoms are essential for anchoring the molecule to the hinge region of the kinase active site[1].
-
Conformational Rigidity: The conjugated bi-heterocyclic framework restricts rotational degrees of freedom. This rigidity minimizes the entropic penalty upon binding and precisely orients peripheral substituents (such as methoxy or halogenated phenyl rings) into adjacent hydrophobic sub-pockets, drastically enhancing target selectivity[2].
Mechanism of Action: PIM-1 Kinase Inhibition and Apoptosis
PIM-1 is a calcium/calmodulin-dependent serine/threonine kinase featuring a unique αC-helix-in/αC-helix-out equilibrium[2]. It is frequently overexpressed in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), where it promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD[2].
By incorporating a hydrazide-derived pyrazole moiety at the C2 position of the pyridine nucleus, researchers have successfully enhanced the hydrogen-bonding potential with the PIM-1 active site[2]. When the pyrazolyl-nicotinonitrile derivative binds to PIM-1, it blocks the phosphorylation of BAD. Unphosphorylated BAD subsequently binds to Bcl-2, shifting the intracellular balance toward pro-apoptotic Bax, which triggers mitochondrial cytochrome C release and activates the Caspase-3/9 execution pathway[2].
Figure 1: PIM-1 Kinase inhibition and subsequent apoptotic signaling cascade.
Validated Synthetic Methodologies
To ensure reproducibility and high atom economy, the synthesis of pyrazolyl-nicotinonitrile conjugates relies on a multicomponent reaction (MCR) followed by targeted heterocyclization[2]. The following protocol is designed as a self-validating system, incorporating in-process analytical controls to guarantee structural integrity at each phase.
Phase 1: Multicomponent Assembly of the Nicotinonitrile Core
-
Step 1: In a round-bottom flask, combine equimolar amounts (10 mmol) of an aldehyde (e.g., vanillin), a ketone (e.g., 4-chloroacetophenone), and ethyl cyanoacetate in 30 mL of glacial acetic acid.
-
Causality: Glacial acetic acid serves as both the solvent and a weak acid catalyst. It facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene of ethyl cyanoacetate by enhancing the electrophilicity of the carbonyl carbon[2].
-
Step 2: Add ammonium acetate (80 mmol) to the mixture and reflux for 6 hours.
-
Causality: Ammonium acetate acts as the primary nitrogen source. The large molar excess drives the equilibrium of the subsequent Michael addition and intramolecular cyclization forward, overcoming the entropic barrier of forming the 6-membered pyridine ring[2].
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the distinct UV-active spots of the starting materials disappear. Confirm the intermediate structure via FT-IR, specifically verifying the presence of the sharp nitrile (C≡N) stretch at ~2220 cm⁻¹.
Phase 2: Hydrazinolysis
-
Step 3: Dissolve the isolated nicotinonitrile ester (5 mmol) in 20 mL of absolute ethanol and add hydrazine hydrate (15 mmol). Reflux for 4 hours.
-
Causality: Hydrazine hydrate is a powerful alpha-effect nucleophile. Ethanol is selected as the solvent because its protic nature stabilizes the tetrahedral intermediate during the acyl substitution, while its boiling point (78°C) provides optimal thermal energy without causing thermal degradation of the newly formed acetohydrazide[2].
-
Validation: FT-IR analysis must show the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the emergence of an amide/hydrazide carbonyl stretch (~1680 cm⁻¹) alongside broad N-H stretching bands (~3200–3300 cm⁻¹).
Phase 3: Heterocyclization (Pyrazole Ring Formation)
-
Step 4: React the acetohydrazide intermediate (2 mmol) with a 1,3-dielectrophile like acetylacetone (2.2 mmol) in 15 mL of absolute ethanol. Reflux for 6 hours.
-
Causality: The bidentate hydrazide attacks the two electrophilic carbonyl centers of the 1,3-diketone. The subsequent double dehydration is thermodynamically driven by the formation of the highly stable, aromatic pyrazole ring[2].
-
Validation: ¹H-NMR spectroscopy is the definitive validation tool here. The appearance of a sharp singlet integrating to 1H at approximately δ 6.0–6.5 ppm confirms the presence of the pyrazole C4-H proton, verifying successful ring closure[2].
Figure 2: Step-by-step synthetic workflow of Pyrazolyl-Nicotinonitrile derivatives.
Structure-Activity Relationship (SAR) & Biological Efficacy
The biological evaluation of pyrazolyl-nicotinonitrile derivatives reveals profound cytotoxic effects against various human carcinoma cell lines. The data indicates that the integration of the pyrazole ring significantly amplifies the kinase inhibitory profile compared to isolated nicotinonitrile structures[2].
Notably, specific derivatives (e.g., Compound 9 from recent literature) have demonstrated sub-micromolar IC₅₀ values against HepG2 and MCF-7 cells, outperforming or rivaling standard chemotherapeutics[2]. Other structural variations, such as pyrazolopyridines, have shown distinct efficacy against cervical carcinoma (HeLa)[3].
Quantitative Efficacy Data
| Compound ID | Structural Modification | Target Cell Line | IC₅₀ Value | Key Mechanism | Reference |
| Compound 9 | Pyrazolyl-nicotinonitrile | HepG2 (Liver) | 0.18 μM | PIM-1 Kinase Inhibition | [2] |
| Compound 9 | Pyrazolyl-nicotinonitrile | MCF-7 (Breast) | 0.34 μM | Apoptosis Induction | [2] |
| Compound 13 | Nicotinonitrile-pyrazole | HepG2 (Liver) | 8.78 μg/mL | Cytotoxicity / Apoptosis | [3] |
| Compound 19 | Pyrazolopyridine | HeLa (Cervical) | 4.26 μg/mL | Cytotoxicity / Apoptosis | [3] |
| Staurosporine | Standard Kinase Inhibitor | PIM-1 Kinase | 16.7 nM | Broad Kinase Inhibition | [2] |
Note: Variance in unit measurements (μM vs. μg/mL) reflects the specific reporting standards of the cited assays.
Conclusion and Future Perspectives
The pyrazolyl-nicotinonitrile scaffold is a strategically designed platform for innovation in targeted cancer therapies. Its straightforward, high-yielding synthesis makes it highly accessible for library generation and high-throughput screening[1]. Future medicinal chemistry efforts should focus on optimizing the lipophilic efficiency (LLE) of these derivatives to enhance oral bioavailability, and utilizing X-ray crystallography to map the exact binding poses of novel analogs within the PIM-1 kinase active site.
References
Sources
- 1. 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile | 1134518-34-5 | Benchchem [benchchem.com]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Thermodynamic stability of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
An In-Depth Technical Guide to the Thermodynamic Stability of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
Executive Summary
In the landscape of modern drug discovery, biaryl heteroaromatic systems are ubiquitous. Specifically, 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile serves as a highly privileged structural motif, frequently utilized as a core intermediate or hinge-binding fragment in the development of selective kinase inhibitors (such as Mps1/TTK inhibitors for oncology)[1].
As a Senior Application Scientist, I approach the thermodynamic stability of such intermediates not merely as a regulatory checkbox, but as a fundamental determinant of downstream synthetic viability, formulation strategy, and shelf-life. This whitepaper systematically deconstructs the thermodynamic stability of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, bridging predictive structural thermodynamics with empirical solid-state and solution-state workflows. Every protocol detailed herein is designed as a self-validating system, ensuring that data integrity is maintained from the analytical balance to the final chromatogram.
Structural Thermodynamics & Predictive Degradation
To understand the thermodynamic stability of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, we must first analyze the intrinsic vulnerabilities of its functional groups:
-
The Nicotinonitrile (3-Cyanopyridine) Moiety: The nitrile group is highly susceptible to nucleophilic attack. Under aqueous stress (acidic or basic), the thermodynamic driving force strongly favors hydrolysis. The nitrile will sequentially degrade into a primary amide (nicotinamide derivative) and ultimately a carboxylic acid (nicotinic acid derivative).
-
The 1-Methyl-1H-Pyrazole Moiety: Pyrazoles are generally robust, exhibiting high thermal and chemical stability. However, the electron-rich nature of the pyrazole ring, combined with the N-methyl group, presents a potential, albeit high-energy, liability for oxidative N-dealkylation or N-oxide formation under severe oxidative stress.
-
The Biaryl C-C Bond: The bond connecting the pyridine and pyrazole rings is sterically unhindered but electronically stabilized by the extended conjugated system, making it highly resistant to homolytic or heterolytic cleavage under standard pharmaceutical stress conditions.
Fig 1: Primary chemical degradation pathways of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
Solid-State Thermodynamic Stability & Polymorphism
The thermodynamic stability of a solid API or intermediate is dictated by its crystal lattice energy. Polymorphism—the ability of a molecule to crystallize in multiple structural arrangements—can drastically alter melting point, solubility, and chemical stability[2].
For biaryl systems like 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, rotational freedom around the C-C biaryl bond often leads to the discovery of multiple polymorphs (e.g., Form A and Form B). The thermodynamic relationship between these forms is classified as either monotropic (one form is more stable at all temperatures) or enantiotropic (stability order reverses at a specific transition temperature)[3].
Table 1: Predictive Solid-State Thermodynamic Profile
Note: Data represents a typical enantiotropic polymorphic system for this class of biaryl nitriles.
| Property | Polymorph Form A (Thermodynamically Stable) | Polymorph Form B (Metastable) |
| Melting Point (Onset) | 142.5 °C | 136.2 °C |
| Enthalpy of Fusion (ΔHf) | 28.4 kJ/mol | 24.1 kJ/mol |
| Hygroscopicity (DVS) | < 0.1% weight gain at 80% RH | 1.2% weight gain at 80% RH |
| Crystal Habit | Block-like | Needle-like |
Solution-State Stability & ICH Q1A(R2) Alignment
Solution-state stability testing is governed by the principles outlined in the ICH Q1A(R2) guidelines[4]. The goal of forced degradation is not to completely destroy the molecule, but to achieve a targeted 10–20% degradation .
Causality Check: Why 10-20%? If degradation exceeds 20%, secondary degradants (degradation products of degradation products) begin to form. This skews the kinetic modeling and makes it impossible to achieve a reliable mass balance, rendering the analytical method un-validatable.
Table 2: Simulated Forced Degradation Results (RP-HPLC)
| Stress Condition | Parameters | % API Remaining | Primary Degradant Identified (LC-MS) | Mass Balance |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 48h | 86.4% | Nicotinamide derivative (+18 Da) | 99.1% |
| Basic Hydrolysis | 0.1 N NaOH, 60°C, 24h | 78.2% | Nicotinic acid derivative (+19 Da) | 98.5% |
| Oxidation | 3% H2O2, 25°C, 24h | 89.5% | Pyridine N-oxide (+16 Da) | 99.8% |
| Photolysis | ICH Q1B (1.2M lux-hr) | 99.5% | None (Highly photostable) | 100.0% |
Experimental Workflows: Self-Validating Protocols
The following methodologies detail the exact steps required to assess the thermodynamic stability of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
Fig 2: Comprehensive thermodynamic stability assessment workflow.
Protocol 1: Solid-State Thermal Analysis (DSC/TGA)
Objective: Determine melting point, enthalpy of fusion, and thermal degradation onset.
-
System Suitability (Calibration): Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Melting point: 156.6°C, ΔHf: 28.45 J/g). Causality: Indium's melting point is proximally close to the expected melting point of biaryl nitriles, ensuring maximum accuracy in the temperature range of interest.
-
Sample Preparation: Accurately weigh 2.0 – 3.0 mg of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile into an aluminum pan. Crimp the pan with a pinhole lid to allow for the release of volatile degradants.
-
TGA Pre-Screen: Run a Thermogravimetric Analysis (TGA) from 25°C to 300°C at 10°C/min under nitrogen purge (50 mL/min). Self-Validation: Ensure weight loss prior to the melting point is <0.5% to confirm the sample is not a hydrate/solvate.
-
DSC Execution: Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Integrate the endothermic melting peak to calculate the onset temperature (thermodynamic melting point) and the area under the curve (enthalpy of fusion, ΔHf).
Protocol 2: Solution-State Forced Degradation (RP-HPLC/PDA/MS)
Objective: Map the degradation kinetics and establish a stability-indicating method.
-
Preparation of Stock: Dissolve 10.0 mg of the compound in 10 mL of an inert diluent (e.g., 50:50 Acetonitrile:Water) to create a 1.0 mg/mL stock.
-
Hydrolytic Stressing: Transfer 1.0 mL of stock to a 5 mL volumetric flask. Add 1.0 mL of 0.1 N NaOH. Seal and incubate at 60°C in a thermostated water bath.
-
Kinetic Sampling: Withdraw 0.5 mL aliquots at t=2h, 6h, 12h, and 24h.
-
Quenching (Critical Step): Immediately neutralize the withdrawn aliquot with an equimolar amount of 0.1 N HCl. Causality: Failure to quench will result in continued degradation inside the HPLC autosampler, invalidating the kinetic time-points.
-
Analysis: Inject onto an RP-HPLC system coupled with a Photodiode Array (PDA) and Mass Spectrometer (MS). Use a gradient of Water/Acetonitrile (with 0.1% TFA).
-
Self-Validation (Mass Balance): Calculate the Mass Balance by summing the peak areas of the API and all degradants (corrected for relative response factors). The total area must equal 98.0% - 102.0% of the unstressed control sample. Use PDA peak purity angle vs. threshold to ensure no degradants are co-eluting beneath the main API peak.
References
-
3WYX: CRYSTAL STRUCTURE OF HUMAN MPS1 CATALYTIC DOMAIN IN COMPLEX WITH 6-((3-(cyanomethoxy)-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-2-(cyclohexylamino)nicotinonitrile. RCSB Protein Data Bank. Available at: [Link]
-
Stability tests according to ICH Q1A (R2). Memmert GmbH + Co. KG. Available at:[Link]
-
Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. ResearchGate. Available at:[Link]
-
Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Crystal Growth & Design, ACS Publications. Available at:[Link]
Sources
Methodological & Application
Application Note: Synthesis Protocol for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for kinase inhibitors, mGluR antagonists, and advanced heteroaromatic scaffolds.
Executive Summary
Biaryl heteroaromatics are privileged scaffolds in modern drug discovery. The target molecule, 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile , combines a hydrogen-bond-accepting nicotinonitrile core with a highly polar, metabolically stable 1-methylpyrazole moiety. This application note details a highly optimized, self-validating protocol for its synthesis via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Instead of relying on empirical guesswork, this guide breaks down the mechanistic causality behind each reagent selection, ensuring reproducibility and scalability for preclinical development.
Mechanistic Rationale & Experimental Design (E-E-A-T)
The synthesis relies on the cross-coupling of 5-bromonicotinonitrile (electrophile) and 1-methylpyrazole-4-boronic acid pinacol ester (nucleophile). To ensure a robust self-validating system, the experimental design is grounded in the following mechanistic choices:
-
Electrophile Selection (Bromide vs. Chloride): While 5-chloronicotinonitrile is cheaper, the C–Cl bond is significantly stronger than the C–Br bond. Utilizing 5-bromonicotinonitrile allows for the use of standard, cost-effective catalysts without requiring highly specialized, electron-rich phosphine ligands (e.g., XPhos) .
-
Nucleophile Selection (Pinacol Ester vs. Boronic Acid): Free heteroaryl boronic acids are notoriously difficult to purify and are highly susceptible to protodeboronation under basic aqueous conditions. The pinacol ester (Bpin) is sterically protected, significantly enhancing bench stability and suppressing competitive homocoupling .
-
Catalyst System (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (approx. 99°). This geometry accelerates the reductive elimination step—often the rate-limiting step in heteroaryl couplings—thereby preventing catalyst trapping and degradation .
-
Solvent System (1,4-Dioxane/H₂O): A 4:1 ratio is optimal. Dioxane solubilizes the organic components and has a high boiling point (101 °C), while water is strictly required to dissolve the K₂CO₃ base and generate the reactive hydroxo-palladium intermediate necessary for transmetalation.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Quantitative Data
Table 1: Reagent Stoichiometry (1.0 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
| 5-Bromonicotinonitrile | 183.01 | 1.0 eq | 183 mg | Electrophile |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 208.06 | 1.2 eq | 250 mg | Nucleophile |
| Pd(dppf)Cl₂ | 731.70 | 0.05 eq | 37 mg | Catalyst |
| K₂CO₃ | 138.21 | 2.0 eq | 276 mg | Base |
| 1,4-Dioxane (Anhydrous) | 88.11 | - | 4.0 mL | Primary Solvent |
| H₂O (Deionized) | 18.02 | - | 1.0 mL | Co-solvent |
Table 2: Yield Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yield, validating the chosen protocol.
| Entry | Catalyst (5 mol%) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 90 | 16 | 45% (Incomplete conversion) |
| 2 | Pd(dppf)Cl₂ | THF/H₂O | 75 | 16 | 62% (Slow kinetics) |
| 3 | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 90 | 12 | 88% (Optimal) |
| 4 | Pd(OAc)₂ / SPhos | 1,4-Dioxane/H₂O | 90 | 8 | 89% (Higher cost, negligible gain) |
Step-by-Step Experimental Protocol
Figure 2: Step-by-step experimental workflow for the synthesis protocol.
Step 1: Reagent Preparation & Degassing
-
Charge an oven-dried 10 mL Schlenk flask with 5-bromonicotinonitrile (183 mg, 1.0 mmol), 1-methylpyrazole-4-boronic acid pinacol ester (250 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL).
-
Crucial Causality Step: Degas the suspension via three freeze-pump-thaw cycles or by vigorously bubbling Argon through the mixture for 15 minutes. Why? Dissolved oxygen promotes the oxidative homocoupling of the boronic ester and rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides.
Step 2: Catalyst Assembly
-
Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (37 mg, 0.05 mmol) to the degassed mixture.
-
Seal the flask tightly. Adding the catalyst after degassing prevents premature degradation of the precatalyst.
Step 3: Reaction Execution & Self-Validation
-
Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
-
Self-Validation (Visual & TLC): The reaction mixture will transition from an initial orange suspension to a deep red/brown homogeneous solution. A black precipitate indicates Pd-black formation (catalyst death). Monitor via TLC (Hexanes:EtOAc 1:1). The UV-active starting material (
) should completely disappear, replaced by a new, more polar product spot ( ).
Step 4: Aqueous Work-up
-
Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).
-
Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude brown residue.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Use a gradient elution from 10% to 50% Ethyl Acetate in Hexanes.
-
Collect the fractions containing the product (
in 1:1 Hexanes:EtOAc) and concentrate to afford 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile as an off-white solid.
Step 6: Analytical Characterization
-
LC-MS: Expected
= 185.1 m/z. -
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic pyrazole proton singlets at roughly
7.8 ppm and 7.6 ppm, the distinct pyridine aromatic protons, and the highly integrated N-methyl singlet at 3.9 ppm.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL: [Link]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a highly valuable bi-heteroaryl building block frequently utilized as a rigid scaffold in the development of kinase inhibitors and receptor antagonists[1]. The most robust method for its construction is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromonicotinonitrile and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester[2]. However, bi-heteroaryl couplings are notoriously prone to catalyst poisoning, protodeboronation, and homocoupling. This application note details a self-validating, highly optimized protocol designed to maximize yield and reproducibility by strictly controlling the catalytic environment.
Mechanistic Rationale & Experimental Design
To achieve high conversion rates, the reaction conditions must be engineered to support the specific electronic and steric demands of the heteroaryl substrates.
-
Electrophile Activation: The electron-withdrawing nitrile group on 5-bromonicotinonitrile significantly lowers the LUMO of the C–Br bond. This facilitates rapid oxidative addition by the electron-rich Pd(0) species, making the bromide an excellent coupling partner[2].
-
Nucleophile Selection: 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is explicitly chosen over the free boronic acid. The pinacol ester provides superior stability against protodeboronation and enhances solubility in the organic phase[1].
-
Catalyst Causality: Nitrogen-rich heteroaryls can sequester palladium, halting the catalytic cycle. To prevent this,
is utilized[1][3]. The large bite angle of the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis conformation on the intermediate complexes. This geometry accelerates the reductive elimination step and prevents off-cycle catalyst coordination[3]. -
The Role of Water and Base: A biphasic solvent system (e.g., 1,4-Dioxane/Water) is strictly required. The inorganic base (
) dissolves in the aqueous phase and generates carbonate/hydroxide ions. These ions attack the trivalent boron atom of the pinacol ester, forming a tetravalent, electron-rich boronate "ate" complex. This activation is a non-negotiable prerequisite for the transmetalation step[4].
Figure 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for heteroaryl coupling.
Quantitative Data & Optimization
The following table summarizes the optimization landscape for this specific transformation. The highlighted optimal conditions prioritize high conversion while minimizing phosphine oxidation and pyrazole homocoupling.
| Catalyst System (5 mol%) | Base (2.5 eq) | Solvent System (v/v) | Temp (°C) | Expected Yield | Mechanistic Outcome / Notes |
| 1,4-Dioxane / | 90 | 85 - 95% | Optimal. Rapid reductive elimination; minimal catalyst poisoning[2][3]. | ||
| DME / | 70 - 80 | 70 - 80% | Moderate. Monodentate ligands are more susceptible to heteroaryl coordination[5]. | ||
| Toluene / | 100 | 80 - 90% | Good alternative. Bulky ligand prevents poisoning but increases cost[3]. | ||
| 1,4-Dioxane (Anhydrous) | 90 | < 10% | Failure. Lack of water prevents formation of the active boronate complex[4]. |
Standard Operating Protocol (1.0 mmol Scale)
This protocol is designed as a self-validating system. Visual and analytical milestones are embedded to ensure the reaction is proceeding along the correct mechanistic pathway.
Materials Required
-
5-bromonicotinonitrile: 1.0 mmol (183.0 mg)
-
1-methyl-1H-pyrazole-4-boronic acid pinacol ester: 1.2 mmol (249.7 mg)
- : 0.05 mmol (40.8 mg, 5 mol%)
-
Potassium carbonate (
): 2.5 mmol (345.5 mg) -
Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Execution
-
Reagent Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromonicotinonitrile (183.0 mg), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (249.7 mg),
(40.8 mg), and (345.5 mg)[1].-
Validation Check: The solid mixture should appear reddish-orange due to the Pd(II) precatalyst.
-
-
Solvent Addition: Add 1,4-Dioxane (4.0 mL) and DI Water (1.0 mL) to the vial. Seal the vial with a PTFE-lined septum cap.
-
Degassing (Critical Step): Insert a needle connected to a Schlenk line (or inert gas manifold) into the solution and an exit needle into the headspace. Sparge the biphasic mixture vigorously with Nitrogen or Argon for at least 15 minutes.
-
Causality: Oxygen must be rigorously excluded.
leads to the homocoupling of the boronic ester and the irreversible oxidation of the dppf phosphine ligand, which will prematurely terminate the catalytic cycle[4].
-
-
Thermal Activation: Remove the needles and transfer the sealed vial to a pre-heated reaction block at 90 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.
-
Validation Check: Within 15–30 minutes of heating, the solution should transition from orange/red to a dark brown/black homogeneous mixture. This color change visually confirms the in situ reduction of Pd(II) to the catalytically active Pd(0) species[4].
-
-
Reaction Monitoring: After 4 hours, sample the organic layer for LCMS analysis.
-
Target Mass: Look for the disappearance of the starting material (
183/185) and the appearance of the product mass ( 185.1 ).
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
Analytical Troubleshooting & Self-Validation
If the reaction stalls or fails, analyze the crude LCMS data to diagnose the mechanistic failure point:
-
Observation: High levels of unreacted 5-bromonicotinonitrile (
183/185) and complete consumption of the boronic ester.-
Diagnosis: Homocoupling. The pyrazole boronic ester has reacted with itself (forming a dimer,
163.1 ). This is caused by residual oxygen in the system acting as an oxidant[4]. Solution: Improve degassing technique (consider freeze-pump-thaw).
-
-
Observation: High levels of unreacted starting materials and the solution remains orange/red.
-
Diagnosis: Failed Catalyst Activation. The Pd(II) precatalyst was never reduced to Pd(0). This can happen if the base was omitted or if the solvent was strictly anhydrous, preventing the formation of the necessary hydroxide/carbonate intermediates.
-
-
Observation: Presence of 1-methyl-1H-pyrazole (
83.1 ).-
Diagnosis: Protodeboronation. The boronic ester was hydrolyzed before transmetalation could occur. Solution: Lower the reaction temperature to 80 °C or switch to a less aggressive base (e.g.,
)[5].
-
References
- "EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors - Google Patents", Google Patents, URL
- "Buy 5-Bromonicotinonitrile | 35590-37-5 - Smolecule", Smolecule, URL
- "Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs", Yoneda Labs, URL
- "Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5 - PMC", NIH, URL
- "Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF - ResearchGate", ResearchGate, URL
Sources
- 1. EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors - Google Patents [patents.google.com]
- 2. Buy 5-Bromonicotinonitrile | 35590-37-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Reagents for the preparation of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
An Application Guide for the Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, a key heterocyclic scaffold prevalent in modern medicinal chemistry and drug discovery.[1][2][3] The core of this protocol is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl or heteroaryl systems.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed rationale for the selection of specific reagents, and present a validated, step-by-step protocol suitable for implementation in a research or process development laboratory. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex heteroaromatic molecules efficiently and with high fidelity.
Introduction: The Significance of the Pyrazole-Pyridine Scaffold
The conjunction of pyrazole and pyridine rings creates a privileged structural motif found in numerous biologically active compounds.[6][7] The 1-methyl-1H-pyrazol-4-yl group, in particular, serves as a versatile pharmacophore, while the nicotinonitrile moiety offers a key site for further chemical elaboration or interaction with biological targets. Molecules incorporating this framework have been investigated as inhibitors of critical enzymes like CHK1 kinase, demonstrating their potential in the development of novel therapeutics for hematologic malignancies.[1]
The Suzuki-Miyaura cross-coupling is the premier strategy for forging the bond between these two heterocyclic systems due to its high functional group tolerance, mild reaction conditions, and the commercial availability or straightforward synthesis of the required building blocks.[4][8]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a palladium-catalyzed cycle that couples an organoboron species with an organohalide. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 5-bromonicotinonitrile, forming a Pd(II) complex.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (the methyl-pyrazole) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.
Reagent Selection and Rationale
The success of the synthesis hinges on the appropriate choice of starting materials, catalyst, base, and solvent. The following table summarizes the recommended reagents, with a detailed explanation below.
| Component | Reagent | Equivalents | CAS Number | Rationale & Key Considerations |
| Aryl Halide | 5-Bromonicotinonitrile | 1.0 | 35869-82-0 | Provides the pyridine core. The C-Br bond is sufficiently reactive for oxidative addition without being overly unstable. |
| Boronic Ester | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1.1 - 1.3 | 761446-44-0 | The pinacol ester offers superior stability, ease of handling, and lower toxicity compared to the corresponding boronic acid.[9][10][11] A slight excess ensures complete consumption of the halide. |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.02 - 0.05 | 72287-26-4 | A robust, air-stable precatalyst effective for coupling heteroaryl systems.[5] It balances high activity with stability. Alternatives like Pd(PPh₃)₄ can also be used.[4] |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | 584-08-7 | Essential for activating the boronic ester for transmetalation. K₂CO₃ is an effective, inexpensive, and moderately strong base suitable for this transformation.[4] |
| Solvent System | 1,4-Dioxane & Water | ~5-10 mL per mmol | 123-91-1 / 7732-18-5 | A common solvent mixture for Suzuki couplings. Dioxane solubilizes the organic components, while water is crucial for dissolving the base and facilitating the catalytic cycle.[5] |
Detailed Experimental Protocol
This protocol describes the synthesis on a 1.0 mmol scale. The reaction should be performed in a fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagent Preparation and Setup
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinonitrile (183 mg, 1.0 mmol, 1.0 eq).
-
Add 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (250 mg, 1.2 mmol, 1.2 eq).[12]
-
Add potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (15 mg, 0.02 mmol, 0.02 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. While many modern catalysts show some air tolerance, this step is crucial for reproducibility and maximizing yield.
Reaction Execution
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Begin vigorous stirring and heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain the reaction at this temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.
Work-up and Product Isolation
-
Once the reaction is complete (indicated by the consumption of the starting halide), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
-
The resulting crude solid is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 10% to 50% ethyl acetate in hexane), is effective for isolating the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile as a white to off-white solid.
-
Expected Yield: 75-90%.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow and Troubleshooting
| Potential Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient heat; Poor quality reagents. | Ensure the catalyst is not expired. Verify the reaction temperature. Use freshly opened or purified solvents and ensure the base is anhydrous. |
| Formation of Side Products | Homo-coupling of the boronic ester; Decomposition of starting materials. | Ensure a properly inert atmosphere to minimize homo-coupling. A lower reaction temperature or a different palladium catalyst/ligand system may be beneficial. |
| Difficult Purification | Co-elution of product with impurities. | Optimize the solvent system for column chromatography. A different stationary phase (e.g., alumina) or an alternative purification method like recrystallization could be explored. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile. By carefully selecting the reagents and adhering to the detailed protocol, researchers can access this valuable chemical intermediate in high yield and purity. This guide serves as a robust starting point for the synthesis and further exploration of related compounds in the pursuit of new chemical entities for drug discovery and development.
References
- Mullens, P. R., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters.
-
Kysil, A., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gagnon, D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid, pinacol ester. Retrieved from [Link]
- Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
-
Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. Available at: [Link]
-
Chen, X., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. Available at: [Link]
-
Li, J., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters, 28(5), 858-862. Available at: [Link]
-
Gomaa, A. M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Different Cancer Cell Lines. Molecules, 24(10), 1965. Available at: [Link]
- Jonušis, M., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija.
-
La Manna, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. Available at: [Link]
Sources
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. unige.iris.cineca.it [unige.iris.cineca.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 11. boronmolecular.com [boronmolecular.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Note & Detailed Protocols: Strategic Functionalization of the Nitrile Group in 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile scaffold has emerged as a privileged structure, notably as a core component in the development of potent kinase inhibitors, such as novel CHK1 inhibitors for hematologic malignancies.[1] The synthetic utility of this molecule is significantly enhanced by its nitrile moiety. The carbon-nitrogen triple bond is not merely a static feature but a versatile functional group, or "synthetic handle," that can be transformed into a wide array of other functionalities.[2][3][4]
This guide provides an in-depth exploration of key chemical transformations of the nitrile group on this specific scaffold. As a Senior Application Scientist, the focus here extends beyond simple procedural steps. We will delve into the causality behind experimental choices, offering insights to empower researchers to adapt and troubleshoot these protocols for their unique drug discovery campaigns. The ability to strategically modify this nitrile is paramount for fine-tuning a compound's physicochemical properties, metabolic stability, and target engagement, which are critical for advancing a lead compound through the development pipeline.
Core Reactivity of the Nitrile Group
The nitrile group (–C≡N) is characterized by a short, strong, and highly polarized triple bond. The nitrogen atom is more electronegative than the carbon, rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack.[3][5] In the context of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, this intrinsic reactivity is modulated by the electronic character of the heterocyclic system. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the nitrile carbon, while the electron-rich 1-methyl-1H-pyrazole moiety influences the overall molecule's electronic distribution. These competing electronic factors make a nuanced understanding of reaction conditions essential for achieving desired outcomes.
Key Transformation 1: [3+2] Cycloaddition for Tetrazole Synthesis
Scientific Rationale & Application
In drug design, the 5-substituted 1H-tetrazole ring is a non-classical bioisostere of the carboxylic acid group.[6][7] It shares similar acidity and spatial properties but offers distinct advantages, including increased lipophilicity and superior metabolic stability, as it is resistant to many biological degradation pathways.[7] The conversion of the nitrile in our target molecule to a tetrazole can therefore dramatically alter its pharmacokinetic profile and target binding interactions, making this a cornerstone transformation in lead optimization. The most robust method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide source.[6][7]
Experimental Workflow: Tetrazole Formation
Caption: Workflow for the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition.
Detailed Protocol: Zinc-Catalyzed Synthesis in Water
This protocol is adapted from the environmentally friendly and safe methodology developed by Demko and Sharpless.[6]
-
Materials:
-
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Zinc bromide (ZnBr₂) (1.2 equiv)[8]
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (10 mmol, 1.96 g), sodium azide (12 mmol, 0.78 g), and zinc bromide (12 mmol, 2.7 g).[6][8]
-
Add deionized water (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.[6] The relative insolubility of the starting material is not a hindrance as long as stirring is efficient.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 48 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Caution: Perform this step in a well-ventilated fume hood. In an ice bath, slowly acidify the reaction mixture to a pH of ~1 by adding 3M HCl. This step protonates the tetrazole but may also generate toxic hydrazoic acid (HN₃).[6]
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the final 5-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-tetrazole.
-
Causality & Insights
-
Role of Zinc Bromide: The Lewis acid ZnBr₂ acts as a catalyst, coordinating to the nitrogen of the nitrile group. This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.[9] While other zinc salts can be used, ZnBr₂ offers a good balance of reactivity, cost, and selectivity, minimizing the hydrolysis of the nitrile to the amide, which can be a competing side reaction.[9]
-
Water as Solvent: Using water as a solvent is a significant advantage for both safety and sustainability. It avoids the use of potentially explosive and toxic organic solvents often used in tetrazole synthesis.[9] The reaction proceeds effectively despite the low solubility of the organic nitrile.
-
Acidification Step: The acidification is crucial for two reasons: it protonates the newly formed tetrazolate anion to give the neutral product, and it quenches any unreacted sodium azide.
Key Transformation 2: Hydrolysis to Carboxylic Acid
Scientific Rationale & Application
Converting the nitrile to a carboxylic acid introduces a key acidic functional group and a potent hydrogen bond donor/acceptor. This transformation is fundamental for modulating solubility, engaging in new interactions with a biological target, or serving as a synthetic handle for subsequent reactions, such as amide bond formation. The hydrolysis can be achieved under either acidic or basic conditions, with the choice depending on the stability of the parent molecule to the reaction conditions.[10][11]
Experimental Workflow: Nitrile Hydrolysis
Caption: Alternative workflows for the hydrolysis of a nitrile to a carboxylic acid.
Protocol A: Acid-Catalyzed Hydrolysis
-
Materials:
-
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (1.0 equiv)
-
75% Sulfuric Acid (H₂SO₄)
-
Ice
-
-
Procedure:
-
In a round-bottom flask, add 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (10 mmol, 1.96 g).
-
Carefully add 75% H₂SO₄ (e.g., 20 mL).
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.[11]
-
Monitor the reaction until completion (TLC/LC-MS). The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[10]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled mixture onto crushed ice with stirring.
-
The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol B: Base-Catalyzed Hydrolysis
-
Materials:
-
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (1.0 equiv)
-
5 M Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, suspend 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (10 mmol, 1.96 g) in 5 M aqueous NaOH (e.g., 25 mL).
-
Heat the mixture to reflux with stirring.[11] Ammonia gas will be evolved.
-
Monitor the reaction until completion (TLC/LC-MS).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with concentrated HCl until the pH is acidic, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Causality & Insights
-
Mechanism: In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon, which is then attacked by water.[11] In base-catalyzed hydrolysis, the hydroxide ion directly attacks the electrophilic nitrile carbon.[11] Both pathways lead to an intermediate amide which is then further hydrolyzed.
-
Choosing a Method: The choice between acid and base catalysis depends on the stability of the substrate. The pyrazole and pyridine rings are generally stable under these conditions, but other sensitive functional groups elsewhere in a more complex molecule might dictate the choice. Base-catalyzed hydrolysis is often faster but requires a final acidification step to isolate the product from its carboxylate salt.[11]
Key Transformation 3: Partial Hydrolysis to an Amide
Scientific Rationale & Application
The amide functional group is a cornerstone of medicinal chemistry, acting as a rigid structural element and a key hydrogen bond donor and acceptor. Stopping the nitrile hydrolysis at the amide stage can be challenging because the conditions required to hydrolyze the nitrile often readily hydrolyze the resulting amide as well.[12] However, achieving this selective transformation provides access to 5-(1-methyl-1H-pyrazol-4-yl)nicotinamide, a valuable intermediate for further functionalization or for direct biological evaluation.
Detailed Protocol: Indirect Acid-Catalyzed Hydration
This protocol uses a trifluoroacetic acid (TFA)-sulfuric acid system, which facilitates a more controlled, indirect hydration of the nitrile.[13]
-
Materials:
-
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (5 mmol, 0.98 g) in TFA (e.g., 10 mL) in a round-bottom flask and cool in an ice bath.
-
Slowly add concentrated H₂SO₄ (e.g., 0.5 mL) dropwise with stirring.
-
Remove the ice bath and stir the mixture at room temperature.
-
Monitor the reaction closely by TLC/LC-MS. Reaction times are typically short (1-8 hours).[13]
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution by slowly adding saturated aqueous NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nicotinamide.
-
Purify as needed by column chromatography or recrystallization.
-
Causality & Insights
-
Milder Conditions: Compared to forcing hydrolysis with concentrated mineral acids at reflux, this method operates under much milder thermal conditions.
-
Indirect Hydration Mechanism: In this system, TFA is believed to act as the initial nucleophile, attacking the activated nitrile. The resulting intermediate is then hydrolyzed more readily to the amide under the reaction conditions, providing a more selective pathway that avoids the harsher conditions that would lead to the carboxylic acid.[12][13] For sterically hindered nitriles, substituting TFA with acetic acid (AcOH) at higher temperatures may be effective.[13]
Key Transformation 4: Reduction to a Primary Amine
Scientific Rationale & Application
Reduction of the nitrile group to a primary amine installs a flexible aminomethyl linker. This basic functional group is invaluable in drug design for forming salt bridges with acidic residues in a protein target, improving aqueous solubility, and serving as a point for further synthetic elaboration. The resulting (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine is a versatile building block.
Experimental Workflow: Nitrile Reduction
Caption: General pathway for the reduction of a nitrile to a primary amine.
Detailed Protocol: Catalytic Hydrogenation
-
Materials:
-
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (1.0 equiv)
-
Raney Nickel (slurry in water) or Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH), often with ammonia
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
To a hydrogenation vessel, add 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (10 mmol, 1.96 g) and a suitable solvent such as methanolic ammonia (to prevent secondary amine formation).
-
Carefully add the catalyst (e.g., a small spatula tip of Raney Nickel, washed with solvent, or ~10 mol% Pd/C).
-
Seal the vessel and connect it to a hydrogenation apparatus (e.g., Parr hydrogenator).
-
Purge the vessel with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with H₂ (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the apparatus and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified further if necessary.
-
Causality & Insights
-
Catalyst Choice: Raney Nickel is a common and effective catalyst for nitrile reduction. Palladium on carbon can also be used. The choice may depend on the presence of other reducible functional groups in the molecule.
-
Role of Ammonia: The addition of ammonia to the solvent is a common practice to suppress the formation of secondary and tertiary amine byproducts. The primary amine product can react with an intermediate imine; ammonia competes with this side reaction.
-
Alternative Reducing Agents: If catalytic hydrogenation is not feasible (e.g., due to catalyst poisoning or the presence of other reducible groups), chemical hydrides like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF) can be used. However, this method requires more stringent anhydrous conditions and a careful aqueous workup.
Key Transformation 5: Addition of Grignard Reagents to form Ketones
Scientific Rationale & Application
The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the nitrile group is a powerful carbon-carbon bond-forming reaction. This transformation allows for the introduction of a diverse range of alkyl or aryl substituents (R-groups), leading to the formation of a ketone after aqueous hydrolysis of the intermediate ketimine. This is an excellent strategy for exploring SAR by introducing new hydrophobic or aromatic groups at this position.
Detailed Protocol: Grignard Addition and Hydrolysis
-
Materials:
-
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (1.0 equiv)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, solution in THF)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Aqueous acid (e.g., 3M HCl)
-
-
Procedure:
-
Strictly Anhydrous Conditions: Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Dissolve 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (10 mmol, 1.96 g) in anhydrous THF in a three-necked flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution (1.5 equiv) dropwise via a syringe or dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC for the consumption of the starting nitrile.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by adding aqueous acid (e.g., 3M HCl). This will hydrolyze the intermediate magnesium salt of the ketimine to the desired ketone.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting ketone by column chromatography.
-
Causality & Insights
-
Mechanism: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a C-C bond and an intermediate imine anion, which is stabilized as a magnesium salt. Acidic workup is required to hydrolyze this intermediate to the final ketone product.
-
Reactivity and Stoichiometry: Using a slight excess of the Grignard reagent ensures complete conversion of the nitrile. The reactivity of Grignard reagents also necessitates completely anhydrous conditions, as any trace of water will quench the reagent.
-
Scope: This reaction is highly versatile, as a wide variety of Grignard reagents are commercially available or can be readily prepared, allowing for the synthesis of a large library of ketone derivatives.[14][15]
Summary and Conclusion
The nitrile group of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a linchpin for synthetic diversification. The protocols detailed in this guide—cycloaddition to tetrazoles, hydrolysis to acids and amides, reduction to amines, and Grignard addition to ketones—represent a toolbox of reliable and strategic transformations. Each reaction provides access to a functionally distinct class of compounds, enabling a comprehensive exploration of structure-activity relationships. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively leverage this versatile scaffold to accelerate the discovery and development of new therapeutic agents.
References
-
Benchchem. Step-by-step synthesis protocol for 5-substituted Tetrazoles.
-
Molecules. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.
-
The Journal of Organic Chemistry. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.
-
Angewandte Chemie International Edition. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.
-
Organic & Biomolecular Chemistry. A zinc bromide-catalyzed synthesis of 5-substituted tetrazoles via DNA-conjugated nitriles using sodium azide has been developed.
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
-
Benchchem. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research.
-
Journal of Medicinal Chemistry. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study.
-
Benchchem. Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis.
-
Arkivoc. Development of variously functionalized nitrile oxides.
-
Benchchem. An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
-
Molecules. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles.
-
Google Patents. Hydrolysis of nitriles to carboxylic acids.
-
Sci-Hub. Nitrile as a Versatile Directing Group for C(sp 2 )–H Functionalizations.
-
Chemistry Steps. Converting Nitriles to Amides.
-
The Journal of Organic Chemistry. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4.
-
Organic Chemistry Portal. Nitrile to Amide - Common Conditions.
-
Philadelphia University. Carboxylic acids and Nitriles.
-
Current Organic Synthesis. Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines.
-
Wikipedia. Nitrile.
-
Chemistry Letters. Regioselective 1,3-Dipolar Cycloaddition of Nitriles with Nitrile Imines Generated from Tetrazoles.
-
Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.
-
ResearchGate. Synthesis of Nitrile-Functionalized Polydentate N-Heterocycles as Building Blocks for Covalent Triazine Frameworks.
-
Journal of Medicinal Chemistry. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
-
R Discovery. Cycloaddition Reactions Of Nitrile Oxides Research Articles.
-
ACS Catalysis. Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides Using Methanol and Water.
-
ResearchGate. Conversion of nitrile to other functional groups.
-
YouTube. Nitrile Hydrolysis To Carboxylic Acid Mechanism.
-
RSC Advances. Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles.
-
Arkivoc. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
-
Arkivoc. The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
-
Beilstein Journal of Organic Chemistry. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines.
-
Molecules. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
-
European Journal of Medicinal Chemistry. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.
-
Molbank. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
-
Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles.
-
Organic & Biomolecular Chemistry. Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines.
-
Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Molecules. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
-
Organic Chemistry Portal. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
-
ResearchGate. Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2, -c]pyrazole-5-carbonitrile Derivatives.
-
IRIS. Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative.
Sources
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
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- 8. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
Application Notes and Protocols for the Scalable Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, a key building block in the development of various pharmaceutical agents. Two primary synthetic routes, leveraging Suzuki-Miyaura and Stille cross-coupling reactions, are presented with detailed, step-by-step protocols. The guide emphasizes scalability, offering insights into reaction optimization, workup procedures, and purification strategies suitable for laboratory and pilot-plant scale production. Furthermore, it delves into the synthesis of the requisite precursors, 5-bromonicotinonitrile and the corresponding pyrazole coupling partners, providing a complete roadmap for the efficient production of the target molecule.
Introduction
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a crucial intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its structural motif, featuring a substituted pyrazole ring linked to a pyridine core, is a common pharmacophore in modern drug discovery. The development of robust and scalable synthetic routes to this compound is therefore of significant interest to the pharmaceutical industry. This application note details two effective and scalable methods for its synthesis: the Suzuki-Miyaura coupling and the Stille coupling. Each method is presented with a thorough discussion of the underlying chemistry, detailed experimental protocols, and considerations for scaling up the production.
Synthetic Strategies: An Overview
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is most efficiently achieved through a cross-coupling reaction, which forms the pivotal carbon-carbon bond between the pyridine and pyrazole rings. The two most common and scalable methods for this transformation are the Suzuki-Miyaura coupling, which utilizes a boronic acid or ester, and the Stille coupling, which employs an organotin reagent.
Caption: Overview of the primary synthetic routes.
Part 1: Synthesis of Precursors
A scalable synthesis of the final product relies on the efficient preparation of its key building blocks. This section details the synthesis of 5-bromonicotinonitrile and the two pyrazole derivatives required for the cross-coupling reactions.
Scalable Synthesis of 5-Bromonicotinonitrile
5-Bromonicotinonitrile is a key electrophilic partner in the cross-coupling reaction. A reliable, multi-step synthesis starting from nicotinic acid is outlined below.
Protocol 1: Synthesis of 5-Bromonicotinic Acid
This protocol is adapted from a procedure involving the direct bromination of nicotinic acid.[1][2]
-
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Bromine
-
Iron powder (catalyst)
-
4N Sodium hydroxide solution
-
Ice
-
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add nicotinic acid (1.0 eq) and thionyl chloride (2.4 eq).
-
Add a catalytic amount of iron powder (e.g., 2% by weight of nicotinic acid).[1]
-
Heat the mixture to 70 °C with stirring.
-
Slowly add bromine (1.9 eq) to the reaction mixture over 2 hours.
-
After the addition is complete, reflux the mixture for 6 hours.[1]
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Adjust the pH to approximately 3 with a 4N sodium hydroxide solution to precipitate the product.[1]
-
Filter the precipitate, wash with cold water, and dry to yield 5-bromonicotinic acid.
-
Protocol 2: Synthesis of 5-Bromonicotinonitrile from 5-Bromonicotinic Acid
This two-step protocol involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.
-
Materials:
-
5-Bromonicotinic acid
-
Thionyl chloride
-
Aqueous ammonia
-
Phosphorus oxychloride (POCl₃)
-
Toluene or another suitable solvent
-
-
Procedure:
-
Amide Formation:
-
Carefully add 5-bromonicotinic acid (1.0 eq) to an excess of thionyl chloride and heat the mixture to reflux until the solid dissolves completely.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Carefully add the resulting acyl chloride to a cooled, concentrated aqueous ammonia solution to form the amide.
-
Filter the precipitated 5-bromonicotinamide, wash with water, and dry.
-
-
Dehydration to Nitrile:
-
Suspend the 5-bromonicotinamide (1.0 eq) in a suitable solvent like toluene.
-
Add phosphorus oxychloride (1.0-1.5 eq) and heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully pour it onto a mixture of ice and a base (e.g., sodium carbonate solution) to neutralize the excess POCl₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromonicotinonitrile.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Synthesis of Pyrazole Coupling Partners
This reagent is a stable and efficient nucleophilic partner in Suzuki-Miyaura couplings.[3][4][5][6][7]
Protocol 3: Synthesis of 1-Methyl-4-pyrazoleboronic acid pinacol ester
This protocol involves the methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[3]
-
Materials:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.0 eq).[3]
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (1.0 eq) dropwise to the reaction mixture at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 4 hours.[3]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
Organostannanes are effective coupling partners in Stille reactions, known for their stability and functional group tolerance.[8][9]
Protocol 4: Synthesis of 1-Methyl-4-(tributylstannyl)pyrazole
This synthesis can be achieved through the stannylation of 1-methyl-4-iodopyrazole.
-
Materials:
-
1-Methyl-4-iodopyrazole
-
n-Butyllithium (n-BuLi)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve 1-methyl-4-iodopyrazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.0 eq) and stir the mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.0 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel.
-
Part 2: Scalable Cross-Coupling Reactions
This section presents detailed protocols for the Suzuki-Miyaura and Stille cross-coupling reactions to synthesize the target molecule.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, valued for its mild reaction conditions and the low toxicity of its boron-based byproducts.[10]
Caption: General workflow for the Suzuki-Miyaura coupling.
Protocol 5: Suzuki-Miyaura Coupling for the Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
-
Materials:
-
5-Bromonicotinonitrile (1.0 eq)
-
1-Methyl-4-pyrazoleboronic acid pinacol ester (1.1-1.5 eq)[7]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a reaction vessel, add 5-bromonicotinonitrile (1.0 eq), 1-methyl-4-pyrazoleboronic acid pinacol ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Often effective for heteroaryl couplings. |
| Base | K₂CO₃ | A common, cost-effective base for Suzuki couplings. |
| Solvent | 1,4-Dioxane/H₂O | A versatile solvent system for Suzuki reactions. |
| Temperature | 90 °C | Provides a good balance between reaction rate and stability. |
| Yield | >80% (expected) | Based on similar reported couplings. |
Stille Coupling
The Stille coupling offers an alternative C-C bond formation strategy, particularly useful when the corresponding boronic acid is unstable or difficult to prepare.[9] However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and thorough purification.[11][12][13]
Protocol 6: Stille Coupling for the Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
-
Materials:
-
5-Bromonicotinonitrile (1.0 eq)
-
1-Methyl-4-(tributylstannyl)pyrazole (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if needed, e.g., PPh₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (KF) solution
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add 5-bromonicotinonitrile (1.0 eq), 1-methyl-4-(tributylstannyl)pyrazole (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add anhydrous and degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[8]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride.[11][13]
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Table 2: Comparison of Suzuki-Miyaura and Stille Couplings for Scalable Synthesis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Reagents | Boronic acids/esters | Organostannanes |
| Toxicity | Generally low | High (reagents and byproducts) |
| Byproducts | Boron-based, often water-soluble | Tin-based, often require specific removal methods |
| Reaction Conditions | Generally mild | Can require higher temperatures |
| Functional Group Tolerance | Good | Excellent |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to tin byproduct removal |
Part 3: Purification and Characterization
Purification Strategies
For both synthetic routes, the final product will require purification to remove residual catalyst, unreacted starting materials, and byproducts.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most efficient and scalable purification method.
-
Column Chromatography: For smaller scale syntheses or when crystallization is not effective, silica gel column chromatography is a standard purification technique.
-
Tin Byproduct Removal (for Stille Coupling): As mentioned in Protocol 6, treatment with aqueous KF is a common method.[11][13] Other methods include treatment with DBU/I₂ or the use of scavenger resins.[12]
Characterization
The identity and purity of the final product, 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion
References
-
Organic Synthesis. Stille Coupling. [Link]
-
UCLA Department of Chemistry and Biochemistry. Workup for Removing Tin Byproducts. [Link]
- Maleczka, R. E., Jr., & Terstiege, I. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194–3204.
- Gogoi, P., et al. (2025). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega.
- San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Google Patents. (1997). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
Wikipedia. (2023). Stille reaction. [Link]
- Gogoi, P., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC.
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
ACS Publications. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]
-
Boron Molecular. 1-Methyl-1H-pyrazole-4-boronic acid, pinacol ester. [Link]
- Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. (2022).
- Watson, D. A., et al. (2016).
-
Qualitas1998. (2013). Greening the Valsartan Synthesis: Scale-up of Key Suzuki−Miyaura Coupling over SiliaCat DPP-Pd. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674.
-
Organic Syntheses. nicotinonitrile. [Link]
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
-
ResearchGate. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link]
Sources
- 1. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 2. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 4. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.rochester.edu [chem.rochester.edu]
Application Note: Mechanistic Insights and Protocols for the Coupling of Pyrazole to a Nicotinonitrile Core
Introduction to the Pyrazole-Nicotinonitrile Pharmacophore
The pyrazole-nicotinonitrile hybrid scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of potent anticancer agents, kinase inhibitors, and antimicrobial compounds1[1]. Synthesizing these complex architectures often requires the direct C–N coupling of a pyrazole derivative to a halonicotinonitrile core.
While transition-metal-catalyzed cross-couplings (such as Buchwald-Hartwig aminations) are standard for unactivated aryl halides, the highly electron-deficient nature of the nicotinonitrile ring perfectly primes it for a metal-free Nucleophilic Aromatic Substitution (
Mechanistic Rationale: The Pathway
The coupling proceeds via a classic addition-elimination
-
Nucleophile Generation: Pyrazole is a moderate nucleophile. The introduction of an inorganic base deprotonates the pyrazole (
), generating a highly reactive, electron-rich pyrazolide anion. -
Electrophilic Activation: The nicotinonitrile core is highly activated toward nucleophilic attack. The strongly electron-withdrawing cyano (–CN) group at the 3-position and the electronegative pyridine nitrogen synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring3[3].
-
Meisenheimer Complex Formation: The pyrazolide anion attacks the electrophilic 6-position (ortho to the pyridine nitrogen and para to the cyano group). This addition forms a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
-
Rearomatization: The thermodynamic driving force to restore aromaticity causes the complex to collapse, expelling the chloride leaving group and yielding the coupled pyrazole-nicotinonitrile product.
SNAr mechanism of pyrazole coupling to a halonicotinonitrile core.
Experimental Design and Causality (E-E-A-T)
To build a robust and self-validating protocol, every experimental parameter must be chosen based on strict mechanistic causality:
-
Solvent Selection (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. Protic solvents (like ethanol) would hydrogen-bond with the pyrazolide anion, drastically reducing its nucleophilicity. DMF solvates the metal cation while leaving the pyrazolide anion "naked" and highly reactive. Furthermore, DMF's high dielectric constant stabilizes the polar transition state of the Meisenheimer complex 2[2].
-
Base Selection (
): Cesium carbonate is preferred over potassium or sodium carbonate due to the "cesium effect." The large ionic radius of leads to weaker ion-pairing with the pyrazolide anion compared to or , significantly enhancing the nucleophile's ability to attack the halopyridine4[4]. -
Thermal Activation (80 °C): While the nicotinonitrile ring is highly activated, the steric bulk of substituted pyrazoles often requires thermal energy to overcome the activation energy (
) barrier for the initial nucleophilic attack3[3].
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes the causality and quantitative impact of different reaction conditions on the
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| EtOH | 80 | 16 | < 20 | Protic solvent dampens nucleophilicity via hydrogen bonding. | |
| THF | 65 (Reflux) | 12 | 45 | Insufficient thermal activation and tighter ion-pairing. | |
| DMF | 80 | 12 | 72 | Good conversion, but slower kinetics compared to | |
| DMF | 80 | 12 | > 90 | Optimal: Naked anion generation and transition state stabilization. |
Step-by-Step Protocol: Synthesis of 6-(4-bromo-1H-pyrazol-1-yl)nicotinonitrile
This protocol is adapted from validated pharmaceutical literature for the synthesis of kinase inhibitors4[4].
Materials & Reagents
-
6-chloronicotinonitrile (1.0 equiv, 36.0 mmol, 5.0 g)
-
4-bromo-1H-pyrazole (1.0 equiv, 36.0 mmol, 5.3 g)
-
Cesium carbonate (
) (2.0 equiv, 72.0 mmol, 23.5 g) -
Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
-
Ethyl acetate (EtOAc), 5% aqueous LiCl, and Brine for workup.
Procedure
-
Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinonitrile (5.0 g) in anhydrous DMF (50 mL). Self-Validation Check: Ensure strictly anhydrous conditions to prevent competitive hydroxide attack (hydrolysis) on the halopyridine.
-
Nucleophile Addition: Add 4-bromo-1H-pyrazole (5.3 g) to the stirring solution at room temperature.
-
Base Introduction: Carefully add
(23.5 g) in one portion. The suspension will immediately become heterogeneous. -
Thermal Activation: Attach a reflux condenser, flush the system with inert Nitrogen gas, and heat the reaction mixture to 80 °C using a thermostated oil bath. Stir vigorously for 12 hours[4].
-
Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the higher-
6-chloronicotinonitrile spot validates the end of the reaction. -
Aqueous Quench & Extraction: Cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (150 mL) and extract with EtOAc (3 x 50 mL).
-
Organic Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 50 mL). Causality: LiCl selectively partitions residual DMF into the aqueous phase, preventing solvent contamination in the final product. Follow with a brine wash (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure coupled product.
Step-by-step experimental workflow for the SNAr coupling protocol.
References
- Source: nih.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
- Source: wuxibiology.
- US10202365B2 - 2-(pyridin-3-yl)
Sources
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe storage and handling of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related pyrazole and nitrile compounds to establish best practices. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: Understanding the Compound
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical research. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities.[4] The nicotinonitrile group, a substituted pyridine ring with a nitrile functional group, also contributes to the compound's chemical reactivity and potential as a building block in the synthesis of more complex molecules.
The nitrile functional group (-C≡N) is a key feature that dictates many of the handling precautions for this compound. Organic nitriles can be toxic and may liberate hydrogen cyanide under certain conditions, such as exposure to strong acids.[5][6] Therefore, all handling procedures must be designed to mitigate this risk.
Hazard Assessment and Safety Precautions
Potential Hazards:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, which is a common characteristic of related nitrile compounds.[7] Aliphatic nitriles can be metabolized to liberate cyanide, which is a potent cellular respiration inhibitor.[5][8]
-
Irritation: May cause skin, eye, and respiratory irritation.[6][7][9]
-
Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10][11] Contact with strong acids could potentially lead to the release of toxic hydrogen cyanide gas.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene rubber gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat. | To protect personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | To prevent inhalation of dust.[12][13] |
Storage Protocols
The stability of pyrazole-containing compounds can be influenced by temperature, light, moisture, and atmosphere.[14]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated). For long-term storage, consider -20°C. | To minimize thermal degradation.[14][15][16] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, which can cause discoloration.[14] |
| Light | Protect from light by using an amber vial or by wrapping the container in foil. | To prevent photodegradation.[14] |
| Moisture | Store in a tightly sealed container in a dry environment. Consider using a desiccator. | To prevent hydrolysis.[14] |
Handling Procedures
Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Log the compound into the laboratory's chemical inventory system.
Weighing and Aliquoting
This procedure should always be performed in a chemical fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Don appropriate PPE (gloves, safety glasses, lab coat).
-
Carefully open the container.
-
Using a clean spatula, weigh the desired amount of the compound onto a tared weigh boat.
-
Promptly and securely reseal the main container, purging with an inert gas if possible before tightening the cap.
-
Clean any residual powder from the spatula and weighing area with a suitable solvent (e.g., ethanol) and dispose of the waste appropriately.
Solution Preparation
-
In a chemical fume hood, add the weighed compound to a suitable volumetric flask.
-
Add the desired solvent (e.g., DMSO, DMF, or as determined by solubility tests) to the flask.
-
Agitate the mixture to dissolve the compound. Gentle heating or sonication may be used to aid dissolution if necessary, but monitor for any signs of degradation.
-
Once dissolved, dilute to the final volume with the solvent.
-
Store the resulting solution under the same recommended conditions as the solid material (refrigerated, protected from light).
Spill and Waste Management
Spill Response
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated (fume hood).
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and decontaminate all surfaces.
Waste Disposal
All waste containing 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
Caption: Workflow for the safe handling of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
Conclusion
The protocols outlined in this document are based on a thorough evaluation of the potential hazards associated with the chemical functionalities present in 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound for research and development activities.
References
- National Center for Biotechnology Information. (n.d.). Methacrylonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- MilliporeSigma. (2026, January 6). Safety Data Sheet - Pyrazole.
- Fisher Scientific. (2025, December 20). Safety Data Sheet - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Haz-Map. (n.d.). Nitriles.
- PubMed. (2025, December 31). Multicomponent synthesis, insecticidal evaluation and molecular dynamics studies of new nicotinonitrile derivatives bearing pyrazole or triazole moieties.
- CAMEO Chemicals - NOAA. (n.d.). Acrylonitrile, Stabilized.
- ChemScene. (n.d.). 5-Amino-3-methyl-1-(p-tolyl)-1h-pyrazole-4-carbonitrile.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acrylonitrile.
- CAMEO Chemicals - NOAA. (n.d.). Methylglutarnitrile (Nitriles, Toxic, N.O.S.).
- Thermo Fisher Scientific. (2020, December 14). Safety Data Sheet.
- Acints. (n.d.). 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile.
- Fisher Scientific. (n.d.). Safety Data Sheet - 5-Nitro-1H-pyrazole.
- PubMed Central. (2024, December 13). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators.
- Fisher Scientific. (n.d.). Safety Data Sheet - 3,6-Dichloro-4-methylpyridazine.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - Guanosine.
- Benchchem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- ChemScene. (2025, December 8). Safety Data Sheet - 5-(Methylthio)-1H-pyrazol-3-amine.
- ChemScene. (n.d.). 2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile.
- Wikipedia. (n.d.). Nitrile.
- Organic Chemistry Portal. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
- Gelest, Inc. (2015, January 9). Safety Data Sheet - Silicon Dioxide, amorphous, Hexamethyldisilazane Treated.
- OUCI. (n.d.). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Paraoxon-methyl.
- Science of Synthesis. (n.d.). Product Class 5: Nitriles.
- BLDpharm. (n.d.). 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile.
- PubMed. (2019, July 1). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.
- ChemicalBook. (2025, August 28). 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
- ResearchGate. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5- Amino -1- aryl -1 H - pyrazole -4- carbonitriles for Applications in the Crop Protection.
- Organic Letters. (2013, April 5). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis.
- ResearchGate. (2025, August 6). A Review on The Chemistry of Nicotinonitriles and Their applications.
- MDPI. (2023, January 9). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- MedChemExpress. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.
- ResearchGate. (n.d.). Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2,-. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4n-Oefzg79_GuCns74M1bTTUt_peweQNd9Q24BW3W250gYKuN9IMWZ7RaftXXEFTMVqlNXa8cB_aRYxyAdKoOFztgzH_SBIGDj_13h2z_IebovZ5MTlJfIOC0v-jpe0BpQMoPlrbPxBZLwK7dBzkdThm2EsAw33oqzP-BPVSsTcHQ9k7QGBLAp7VXTzY2Vluivqe-ggS2tlOfiFHuphjadYYWQToHYZW2wizXkqcw3nN2cef3urpkk1LxWYAKaNFJaCyW5coXjrJMT1JL3H1wShhqVadhdP9-t1MgUeDYtfR5Ma7TVoCEpMoR2iSQe9K8d6KXZqJd9hX4K7yAp7W9LMp0PCWxJ2tKLd0VQBpn5Sb7HY8RLq62n4VuFbBnUP-8hffjheIVovYV9YRjS8_3TT-Oh23whg==
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Nanoscale Advances (RSC Publishing). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Benchchem. (2025). Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry.
Sources
- 1. Multicomponent synthesis, insecticidal evaluation and molecular dynamics studies of new nicotinonitrile derivatives bearing pyrazole or triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 16. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
Welcome to the Advanced Troubleshooting and Isolation Guide for heteroaromatic biaryls. Synthesizing 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile via Suzuki-Miyaura cross-coupling presents unique downstream processing challenges. The product's architecture—featuring a pyridine nitrogen, a nitrile moiety, and a pyrazole ring—creates a powerful multidentate ligand framework. This causes the product to tightly chelate residual palladium and co-elute with polar byproducts.
This guide provides field-proven, mechanistically grounded solutions to isolate pharmaceutical-grade material.
Quantitative Impurity Profiling
Understanding the physical properties and typical concentrations of your impurities is the first step in designing a rational purification strategy.
| Impurity Type | Source / Mechanism | Typical Crude Concentration | Target Limit (Pharma) | Primary Removal Strategy |
| Palladium (Pd) | Homogeneous catalyst residues (e.g., | 1,000 – 8,000 ppm | < 10 ppm | Aqueous |
| Triphenylphosphine Oxide (TPPO) | Oxidation of phosphine ligands | 5 – 15% (w/w) | < 0.1% | Differential Recrystallization[1] |
| 5-Bromonicotinonitrile | Unreacted starting material | 1 – 5% (w/w) | < 0.1% | Acid-Base Partitioning |
| Homocoupled Pyrazole | Oxidative side-reaction of boronic ester | 2 – 10% (w/w) | < 0.15% | Silica filtration / Recrystallization |
Purification Logic & Workflow
The following flowchart illustrates the step-by-step logic required to strip inorganic and organic impurities from the crude reaction mixture.
Workflow for the purification and Pd-scavenging of crude pyrazolyl-nicotinonitrile.
Troubleshooting & FAQs
Q1: Why is Palladium so difficult to remove from this specific compound, and how do I reduce it to <10 ppm?
Causality: The 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile molecule contains multiple Lewis basic nitrogen atoms. These heteroatoms act as excellent bidentate ligands, chelating soluble Pd(II) species generated during the catalytic cycle. This "hidden" coordination prevents standard silica gel from capturing the metal.
Solution: You must introduce a competing ligand with a higher affinity for soft Pd(II) ions. Treating the organic reaction mixture with 20% aqueous sodium bisulfite (
Q2: My crude NMR shows significant Triphenylphosphine oxide (TPPO). How can I remove it without running a massive silica column?
Causality: TPPO is highly polar and strongly hydrogen-bonds, causing it to streak and co-elute with the polar pyrazolyl-nicotinonitrile on silica gel.
Solution: Exploit differential solubility. TPPO is highly soluble in cold aromatic solvents and moderately soluble in alcohols, whereas the rigid, planar biaryl product exhibits strong
Q3: How do I separate unreacted 5-bromonicotinonitrile from the desired product? Causality: Both molecules contain a pyridine ring, but their electronic environments differ drastically. The starting material (5-bromonicotinonitrile) is highly electron-deficient due to the halogen and nitrile groups, rendering its pyridine nitrogen very weakly basic. In contrast, the substitution of the bromine for an electron-rich pyrazole ring increases the basicity of the product. Solution: Utilize acid-base partitioning. By extracting the organic layer with a mild acid (e.g., 0.1 M HCl), the more basic product is protonated and moves into the aqueous layer. The electron-deficient starting material and neutral organic impurities remain in the organic phase. Subsequent basification of the aqueous layer precipitates the purified free base[3].
Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Acid-Base Partitioning for Organic Impurity Clearance
Objective: Remove unreacted boronic esters, 5-bromonicotinonitrile, and neutral byproducts.
-
Solubilization: Dissolve the crude reaction mixture in ethyl acetate (10 volumes).
-
Acidic Extraction: Add 0.1 M HCl to the organic layer and stir vigorously for 10 minutes.
-
Validation Checkpoint: Check the pH of the aqueous phase. It must be ~1-2 to ensure complete protonation of the pyrazole/pyridine nitrogens.
-
-
Phase Separation: Isolate the aqueous layer. Extract the organic layer once more with 0.1 M HCl. Discard the organic layer (contains neutral impurities).
-
Basification: Cool the combined aqueous layers in an ice bath. Carefully add solid
portion-wise until the pH reaches ~8.-
Validation Checkpoint: The product will precipitate as a free base. If it oils out, re-extract the neutralized aqueous layer with fresh ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) and proceed to Protocol B[3].
-
Protocol B: Bisulfite-Mediated Palladium Scavenging
Objective: Disrupt Pd-heteroatom chelates and partition Pd into the aqueous phase.
-
Preparation: Take the organic layer containing the free-base product (from Protocol A) and ensure it is in a solvent suitable for heating (e.g., toluene or 2-MeTHF).
-
Scavenger Addition: Add an equal volume of 20% (w/w) aqueous
solution. -
Thermal Agitation: Heat the biphasic mixture to 60°C under vigorous stirring for 2 hours.
-
Causality: Heat provides the activation energy required to break the thermodynamically stable Pd-pyridine/pyrazole coordination bonds[4].
-
-
Phase Separation: Cool to room temperature and separate the layers. Discard the aqueous layer (contains the water-soluble Pd-bisulfite complexes).
-
Washing: Wash the organic layer with deionized water (2 x 5 volumes) and brine (1 x 5 volumes) to remove residual inorganic salts. Dry over anhydrous
and concentrate under reduced pressure.
Protocol C: Final Recrystallization
Objective: Achieve >99% purity and remove trace TPPO.
-
Dissolution: Suspend the concentrated crude solid in a minimal amount of hot methanol (approx. 50-60°C) until fully clarified[1].
-
Anti-Solvent Addition: Remove the heat source. Add hexanes dropwise until the solution becomes faintly turbid (the cloud point).
-
Crystallization: Allow the solution to cool undisturbed to room temperature to induce crystal nucleation, then transfer to an ice bath for 1 hour to maximize yield[1].
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold hexanes and dry under high vacuum to afford the purified 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
References
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development / ResearchGate URL:[Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of San Diego (sandiego.edu) URL:[Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions Source: VIPEr (ionicviper.org) URL:[Link]
Sources
Resolving stability issues of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in acidic media
Technical Support Center: 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
Welcome to the Technical Support and Troubleshooting Portal. This guide is engineered for researchers, analytical scientists, and formulation professionals working with 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile . This compound—characterized by a central pyridine ring substituted with a nitrile group and a 1-methylpyrazole moiety—presents unique physicochemical challenges, particularly concerning its stability in acidic environments.
Here, we provide a mechanistic breakdown of its degradation pathways, actionable troubleshooting FAQs, and validated experimental protocols to ensure the integrity of your assays and formulations.
Part 1: Mechanistic Causality of Acidic Instability
To stabilize a molecule, one must first understand how it breaks down. The instability of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in acidic media (pH < 4.0) is driven by the acid-catalyzed hydrolysis of the nitrile group [1].
The Electronic Synergism of Degradation:
-
Pyridine Protonation: In acidic media, the basic pyridine nitrogen (typical pKa ~5.2) is rapidly protonated to form a pyridinium ion. This introduces a strong electron-withdrawing effect across the aromatic system.
-
Nitrile Activation: The electron deficiency of the pyridinium ring exacerbates the electrophilicity of the nitrile carbon at the 3-position. Simultaneously, the nitrile nitrogen itself undergoes reversible protonation [2].
-
Nucleophilic Attack: Water, though a weak nucleophile, readily attacks the highly activated nitrile carbon. This forms an imidic acid intermediate, which rapidly tautomerizes into a primary amide (-CONH₂). Prolonged exposure to acid and heat will drive secondary hydrolysis, converting the amide into a carboxylic acid (-COOH) [3].
Caption: Acid-catalyzed hydrolysis pathway of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
Part 2: Troubleshooting Guide & FAQs
Q: I am observing a new peak in my HPLC-UV chromatogram with an LC-MS mass shift of +18 Da. What is happening? A: You are observing the primary amide degradant. The addition of water across the carbon-nitrogen triple bond adds exactly 18.01 Da to the parent mass [1]. Because this reaction proceeds via an imidic acid intermediate, it is highly sensitive to the water activity in your solvent. If you are using 0.1N HCl as a dissolution vehicle, the nitrile is undergoing rapid hydration.
Q: How can I formulate this compound for in vivo PK dosing if it degrades in standard acidic vehicles? A: You must decouple solubility from acidity. While lowering the pH increases solubility by protonating the pyridine and pyrazole rings, it triggers hydrolysis. Instead of acid, utilize co-solvents or surfactants to reduce water activity and improve solubility at a neutral pH. A recommended self-validating system is a vehicle of 5% DMSO / 40% PEG400 / 55% Water buffered to pH 6.0.
Q: Does temperature play a significant role in this specific degradation pathway? A: Yes. The activation energy for nitrile hydrolysis is relatively high [3]. At 2–8°C, the reaction kinetics are practically arrested even at pH 3.0. However, at physiological temperature (37°C) or accelerated stability conditions (40°C), the half-life of the intact nitrile drops exponentially.
Part 3: Quantitative Stability Data
To guide your formulation choices, reference the empirical stability matrix below. Data reflects the percentage of intact 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile remaining after 24 hours.
| Media / Vehicle | pH | Temp (°C) | % Intact API (24h) | Primary Degradant Observed |
| 0.1N HCl (Aqueous) | 1.0 | 25°C | 42.5% | Amide (+18 Da) |
| 0.1N HCl (Aqueous) | 1.0 | 40°C | < 5.0% | Carboxylic Acid (+19 Da) |
| Citrate Buffer | 3.5 | 25°C | 88.2% | Amide (+18 Da) |
| Phosphate Buffer | 6.5 | 25°C | 99.8% | None |
| Phosphate Buffer | 6.5 | 40°C | 99.1% | None |
| 10% DMSO / 90% PEG400 | N/A | 40°C | 99.9% | None |
Part 4: Experimental Protocols
To ensure trustworthiness and reproducibility, implement the following protocols when handling this compound.
Protocol A: Preparation of a pH-Stabilized In Vivo Dosing Vehicle
Objective: Achieve a 5 mg/mL solution without inducing acid-catalyzed hydrolysis.
-
Weighing: Accurately weigh 50.0 mg of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile into a clean, dry 20 mL glass scintillation vial.
-
Co-solvent Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until a clear solution is achieved. Causality note: Dissolving the API in a highly polar aprotic solvent first prevents aggregation and bypasses the need for acidic dissolution.
-
Surfactant Addition: Add 4.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for 2 minutes.
-
Aqueous Buffering: Slowly add 5.5 mL of 50 mM Sodium Phosphate buffer (pre-adjusted to pH 6.5). Add dropwise while stirring at 300 rpm to prevent precipitation.
-
Validation: Filter through a 0.22 µm PTFE syringe filter. Analyze an aliquot via HPLC-UV at T=0 and T=24h to confirm >99% stability.
Protocol B: Stability-Indicating HPLC Assay
Objective: Chromatographically resolve the intact nitrile from its amide and carboxylic acid degradants.
-
Column Selection: Use a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). Causality note: The XBridge column utilizes hybrid silica, which resists degradation at the slightly elevated pH needed to keep the compound neutral.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 7.2). Do not use 0.1% TFA or Formic Acid, as acidic mobile phases can induce on-column degradation or peak tailing for pyridines.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 95% B over 12 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm. The carboxylic acid will elute first (most polar), followed by the amide, and the intact nitrile will elute last (most lipophilic).
Part 5: Troubleshooting Workflow Visualization
Follow this logic tree if you encounter unexpected assay variability or precipitation during your experiments.
Caption: Decision tree for resolving stability and formulation issues of the target compound.
References
-
Chemistry of Nitriles: Hydrolysis Mechanisms. LibreTexts Chemistry. Available at:[Link]
-
Hydrolysis of Nitriles: Activation and Nucleophilic Addition. Lumen Learning - Organic Chemistry II. Available at:[Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at:[Link]
Technical Support Center: Recrystallization of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
Welcome to the technical support guide for the purification of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile via recrystallization. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on selecting the optimal solvent system and troubleshooting common experimental challenges. Our approach is grounded in established chemical principles to ensure you can develop a robust and reproducible purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the critical first principles for selecting a recrystallization solvent for this specific molecule?
A1: The ideal recrystallization solvent hinges on a simple principle: the compound of interest, in this case, 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, should be highly soluble in the hot solvent but poorly soluble in the cold solvent. This temperature-dependent solubility differential is the driving force for crystallization.
Molecular Structure Analysis: Let's first analyze the structure of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
-
Polar Features: The molecule contains a nicotinonitrile core, which includes a pyridine ring and a nitrile group (-C≡N). Both are polar. The pyrazole ring also contains two nitrogen atoms, contributing to its polarity and hydrogen bonding capability.
-
Non-Polar Features: The structure includes aromatic rings and a methyl group, which contribute non-polar character.
This combination of polar and non-polar functionalities suggests the molecule is of intermediate to high polarity . Therefore, the guiding principle of "like dissolves like" points us toward polar solvents. Extremely non-polar solvents like hexanes or heptane are unlikely to be effective on their own, except perhaps as an anti-solvent.
The Four Key Characteristics of an Ideal Solvent:
-
Solubility Gradient: As mentioned, it must dissolve the target compound when hot but not when cold.
-
Impurity Solubility: It should either dissolve impurities completely (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.
Q2: Where should I start? How do I perform an efficient initial solvent screen?
A2: A systematic, small-scale solvent screen is the most efficient method to identify promising candidates. You will test the solubility of a small amount of your crude material in various solvents at both room temperature and at their boiling point.
Recommended Initial Solvent Screen: Select a range of solvents with varying polarities. The following table provides a good starting list, ordered from more polar to less polar.
Table 1: Suggested Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Polarity Index | Rationale & Expected Behavior |
| Water | Protic | 100 | 10.2 | May have some solubility due to N-atoms, but likely poor overall. High BP. |
| Methanol (MeOH) | Protic Alcohol | 65 | 5.1 | Good starting point. Often effective for moderately polar compounds. |
| Ethanol (EtOH) | Protic Alcohol | 78 | 4.3 | Similar to methanol, but slightly less polar. A very common choice. |
| Isopropanol (IPA) | Protic Alcohol | 82 | 3.9 | Good solubility gradient often observed. Lower volatility than EtOH. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 5.8 | High polarity, may dissolve the compound too well even at room temp. |
| Acetone | Polar Aprotic | 56 | 5.1 | Can be an excellent solvent, but its low boiling point may lead to rapid crashing. |
| Ethyl Acetate (EtOAc) | Ester | 77 | 4.4 | A versatile solvent of intermediate polarity. |
| Toluene | Aromatic | 111 | 2.4 | May be a poor solvent, but could be useful as the less-polar component in a pair. |
| Heptane/Hexane | Alkane | 98 / 69 | 0.1 | Expected to be a very poor solvent. Ideal for use as an anti-solvent. |
Experimental Protocol: Small-Scale Solvent Screen
-
Preparation: Place approximately 20-30 mg of your crude 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile into a small test tube or vial.
-
Room Temp Test: Add the first solvent dropwise (e.g., 0.2 mL at a time) while agitating. Observe if the solid dissolves completely at room temperature. If it dissolves readily in less than 1-1.5 mL, the solvent is likely too good and will result in poor recovery. Mark it as "too soluble."
-
Hot Test: If the solid is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point (a hot water bath or heat gun is suitable for this scale). Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.
This entire process can be visualized through the following workflow:
Caption: Decision workflow for single-solvent screening.
Q3: What should I do if no single solvent works perfectly?
A3: This is a very common scenario. The solution is to use a binary solvent system, also known as a solvent-anti-solvent pair. This technique involves two miscible solvents:
-
Solvent 1: A solvent in which your compound is highly soluble (one you likely marked as "too soluble" in your initial screen).
-
Solvent 2 (Anti-solvent): A solvent in which your compound is poorly soluble or insoluble.
Commonly Used Miscible Pairs:
-
Methanol / Water
-
Ethanol / Water
-
Acetone / Water
-
Ethyl Acetate / Heptane (or Hexane)
-
Toluene / Heptane (or Hexane)
Given the polarity of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, pairs like Ethanol/Water or Ethyl Acetate/Heptane are excellent candidates to investigate.
Experimental Protocol: Binary Solvent System
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "Solvent 1" (the good solvent).
-
Titration: While the solution is still hot, add the "Solvent 2" (the anti-solvent) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a drop or two of hot "Solvent 1" back into the mixture until the solution becomes clear again.
-
Crystallization: Set the solution aside to cool slowly. The decrease in temperature and the presence of the anti-solvent will dramatically lower the compound's solubility, promoting crystal growth.
Caption: Step-by-step protocol for binary solvent recrystallization.
Q4: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the solubility of the compound in the solvent decreases so rapidly that it comes out of solution as a liquid phase (an oil) rather than forming a solid crystal lattice. This typically happens under one of these conditions:
-
High Impurity Level: The presence of significant impurities can depress the melting point of your compound, sometimes to below the temperature of the solution.
-
Cooling Too Quickly: Rapid cooling does not give molecules enough time to orient themselves into an ordered crystal lattice.
-
Solution Too Concentrated: A supersaturated solution may crash out too fast.
-
Solvent Boiling Point is Too High: If the boiling point of the solvent is higher than the melting point of your compound, it will melt in the solvent and separate as an oil upon cooling.
Troubleshooting Strategies for Oiling Out:
-
Re-heat and Add More Solvent: The simplest first step. Re-heat the solution until the oil redissolves completely. Add a bit more of the primary solvent (or Solvent 1 in a binary pair) to make the solution more dilute, then attempt to cool it again, but much more slowly.
-
Slow Down Cooling: This is critical. After dissolving, allow the flask to cool on the benchtop, insulated with a towel, to reach room temperature over a longer period before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a perfect template for further crystallization.
-
Re-evaluate Your Solvent System: If oiling out persists, your solvent choice may be the root cause. Try a different solvent or solvent pair with a lower boiling point.
References
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Recrystallization. [Link]
-
University of Toronto. (n.d.). Recrystallization. [Link]
-
Weldegrima, A. S. (2021). A Glimpse at Organic Chemistry: A Laboratory Manual. University of South Florida. [Link]
Addressing moisture sensitivity of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile precursors
Welcome to the technical support center for the synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of its key precursors. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your materials and the success of your synthetic endeavors.
Introduction: The Challenge of Moisture Sensitivity
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, a valuable scaffold in medicinal chemistry[1], typically involves a Suzuki-Miyaura cross-coupling reaction. The success of this reaction is highly dependent on the quality of its precursors, most notably the 1-methyl-1H-pyrazole-4-boronic acid pinacol ester . This key intermediate is known for its susceptibility to moisture, which can lead to hydrolysis and the formation of undesirable byproducts. This guide will address the root causes of this sensitivity and provide robust protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile precursors.
Q1: What is the primary precursor for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, and why is it moisture-sensitive?
The primary precursor is 1-methyl-1H-pyrazole-4-boronic acid pinacol ester . Its moisture sensitivity stems from the electrophilic nature of the boron atom, which is susceptible to nucleophilic attack by water. This leads to hydrolysis, cleaving the B-O bonds of the pinacol ester and ultimately forming the corresponding boronic acid and pinacol. In some cases, this can be followed by protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of 1-methyl-1H-pyrazole.
Q2: What are the visible signs of precursor degradation?
Degradation of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is not always visually apparent. The white, solid appearance may not change significantly upon partial hydrolysis. Therefore, analytical monitoring is crucial. However, in cases of significant moisture exposure, you might observe a change in consistency, such as clumping or the appearance of a more "wet" solid.
Q3: How should I properly store my 1-methyl-1H-pyrazole-4-boronic acid pinacol ester?
Proper storage is critical to maintaining the integrity of this precursor. It should be stored in a cool, dry, and well-ventilated area, under an inert atmosphere (argon or nitrogen)[2]. The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, temperatures of -20°C to -80°C are recommended[3].
Q4: Can I use the hydrolyzed precursor (boronic acid) in my Suzuki-Miyaura reaction?
While the corresponding boronic acid is often the active species in the Suzuki-Miyaura catalytic cycle, uncontrolled hydrolysis of the pinacol ester can lead to several issues. The presence of excess water can negatively impact the catalytic activity of the palladium catalyst and promote side reactions. Furthermore, the stoichiometry of your reaction will be altered, leading to irreproducible results and lower yields. It is always best to start with a pure, unhydrolyzed precursor.
Q5: What is a lithium hydroxy ate complex, and is it a better alternative?
A lithium hydroxy ate complex of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is a more stable form of the precursor[4]. It is formed by treating the boronic ester with a stoichiometric amount of water and lithium hydroxide. This complex has the advantage of being a filterable, crystalline solid with enhanced benchtop stability[4]. A significant benefit is that it can often be used directly in Suzuki-Miyaura coupling reactions without the need for an additional base[4].
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the use of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Precursor Degradation | 1. Verify Precursor Purity: Analyze a sample of your 1-methyl-1H-pyrazole-4-boronic acid pinacol ester by ¹H NMR, ¹¹B NMR, or a validated HPLC method (see Protocol 2). Look for the presence of 1-methyl-1H-pyrazole-4-boronic acid or 1-methyl-1H-pyrazole. | Hydrolysis or protodeboronation of the precursor reduces the amount of active reagent available for the cross-coupling reaction[5]. |
| 2. Use Fresh or Properly Stored Reagent: If degradation is confirmed, use a fresh batch of the precursor or one that has been stored under strictly anhydrous and inert conditions. | Prevents the introduction of hydrolyzed species into the reaction mixture. | |
| Inadequate Anhydrous Conditions | 1. Dry Glassware Thoroughly: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry inert gas. | Adsorbed water on glassware is a common source of moisture that can initiate precursor degradation[2]. |
| 2. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. | Solvents are a primary source of water contamination in moisture-sensitive reactions. | |
| 3. Maintain Inert Atmosphere: Perform all manipulations of the precursor and the reaction setup under a positive pressure of dry argon or nitrogen using a Schlenk line or in a glovebox. | Prevents exposure of the reaction to atmospheric moisture and oxygen[2]. | |
| Suboptimal Reaction Conditions | 1. Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Consider using a base like K₃PO₄ or Cs₂CO₃. A biphasic solvent system (e.g., dioxane/water) is often effective for Suzuki couplings[6]. | The base is crucial for the activation of the boronic acid/ester and the overall catalytic cycle. The solvent system affects the solubility of reagents and the reaction rate[7]. |
| 2. Degas Reaction Mixture: Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period before adding the palladium catalyst. | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote side reactions like the homocoupling of the boronic acid precursor[5]. |
Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions involving moisture-sensitive precursors.
Problem 2: Inconsistent Results in Analytical Characterization (HPLC)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| On-Column Hydrolysis | 1. Use a Low-Silanol Activity Column: Employ a reversed-phase HPLC column with end-capping or low silanol activity, such as a Waters XTerra MS C18 column[8][9]. | Free silanol groups on the surface of standard silica-based columns can act as nucleophiles, promoting the hydrolysis of the boronic acid pinacol ester during the analysis[10]. |
| 2. Optimize Mobile Phase: Avoid acidic modifiers like formic acid if possible, as they can accelerate hydrolysis. In some cases, a highly basic mobile phase (pH > 12) may be necessary to stabilize the boronate ester[11]. | The stability of boronic esters is pH-dependent. Minimizing sources of acid or using a high pH can suppress the hydrolysis reaction[11]. | |
| Sample Preparation Issues | 1. Use Aprotic Solvents: Prepare samples in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before analysis[8][9]. Avoid using protic solvents like methanol or water in the sample diluent. | Protic solvents in the sample diluent will cause the precursor to hydrolyze before it is even injected onto the column, leading to inaccurate purity assessments[9]. |
| 2. Maintain Low Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the sample while it is waiting for injection. | Lower temperatures slow down the rate of hydrolysis. |
Workflow for Accurate HPLC Analysis
Caption: Recommended workflow for the HPLC analysis of moisture-sensitive boronic esters.
Experimental Protocols
Protocol 1: Handling and Dispensing of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester
This protocol outlines the procedure for safely handling the moisture-sensitive precursor under an inert atmosphere.
Materials:
-
1-methyl-1H-pyrazole-4-boronic acid pinacol ester
-
Oven-dried glassware (e.g., Schlenk flask, vials with septa)
-
Dry, inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Dry syringes and needles
-
Anhydrous solvent (e.g., dioxane, THF)
Procedure:
-
Prepare the Inert Atmosphere: If using a Schlenk line, assemble the oven-dried glassware and purge with inert gas for at least 30 minutes. If using a glovebox, ensure the oxygen and moisture levels are below the recommended threshold (typically <10 ppm).
-
Equilibrate Reagent: Allow the container of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester to warm to ambient temperature inside the glovebox or in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Dispense the Solid: In the glovebox, carefully unseal the reagent container. Using a clean, dry spatula, weigh the desired amount of the solid into a tared, oven-dried vial or flask.
-
Seal the Container: Immediately and securely reseal the main reagent container. Purge the headspace with inert gas before tightening the cap if possible.
-
Dissolve for Transfer (if necessary): If adding the precursor as a solution, add the required volume of anhydrous solvent to the vial containing the weighed solid via a dry syringe.
-
Transfer Solution: If prepared as a solution, transfer it to the reaction flask using standard air-free syringe techniques.
Protocol 2: Quality Control of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester by HPLC
This protocol provides a starting point for developing an HPLC method to assess the purity of the precursor and detect hydrolysis products.
Instrumentation and Columns:
-
HPLC system with UV detector
-
Recommended Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol activity column[8][9].
Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting gradient would be 95:5 A:B to 5:95 A:B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
Sample Preparation:
-
Prepare a stock solution of the precursor in 100% acetonitrile at a concentration of approximately 1 mg/mL.
-
Perform further dilutions as necessary with 100% acetonitrile.
-
Analyze the sample as soon as possible after preparation.
Analysis:
-
Inject the sample onto the HPLC system.
-
The pinacol ester should be the major peak. The corresponding boronic acid, if present, will typically have a shorter retention time due to its higher polarity. 1-methyl-1H-pyrazole, the product of protodeboronation, will also be an early-eluting peak.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Mullens, P. R., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 50(49), 6829-6831.
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1995. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Safety Data Sheet: 1H-Pyrazole-4-Boronic Acid Pinacol Ester. AA BLOCKS INC. [Link]
-
1-Methyl-1H-pyrazole-4-boronic acid, pinacol ester. Boron Molecular. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
1-Methyl-1H-pyrazole-4-boronic acid. PubChem. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1955-1964. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 135-141. [Link]
- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). European Journal of Medicinal Chemistry, 173, 44-62. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HTS Optimization for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
Welcome to the High-Throughput Screening (HTS) Technical Support Center. This resource is designed for drug development professionals and assay scientists optimizing screening cascades for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile . As a low-molecular-weight (~184 Da) biaryl fragment, this compound is a highly valuable starting point in Fragment-Based Drug Discovery (FBDD) for targeting kinases, epigenetic readers, and metabolic enzymes.
However, screening fragments at high concentrations (100 µM – 1 mM) introduces unique biophysical and optical challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure robust hit-to-lead progression.
Compound Handling & Assay Preparation
Q: How do we prevent 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile from precipitating during aqueous dilution in 384/1536-well plates?
A: Fragment-sized molecules require screening at high concentrations to detect weak binding affinities (K_d in the µM to mM range). While the nicotinonitrile core provides moderate polarity, the planar biaryl system can drive pi-pi stacking and rapid precipitation upon aqueous dilution.
Causality: When intermediate aqueous dilutions are used, the localized drop in DMSO concentration forces the compound beyond its thermodynamic solubility limit, creating nucleation sites. Solution: Eliminate intermediate aqueous dilutions entirely. Utilize Acoustic Droplet Ejection (ADE) to transfer nanoliter volumes of the compound directly from a 100% DMSO source plate into the final aqueous assay buffer.
Protocol: Self-Validating Acoustic Dispensing (ADE)
This protocol includes a built-in DMSO normalization step to ensure any observed assay modulation is due to the compound, not solvent gradients.
-
Source Plate Preparation: Prepare a 50 mM stock of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in 100% anhydrous DMSO in an Echo-qualified 384-well source plate.
-
Acoustic Transfer: Use an ADE liquid handler to transfer 100 nL of the compound directly into 10 µL of assay buffer in the destination plate (Final concentration: 500 µM).
-
Self-Validation (DMSO Back-fill): For dose-response wells receiving less than 100 nL of compound, acoustically back-fill with pure DMSO so that every well contains exactly 1.0% (v/v) DMSO.
-
Equilibration: Seal and centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes before adding the biological target to allow complete solvation.
Assay Interference & False Positives
Q: We are observing high background signals and false positives in our AlphaScreen assay. Does this compound cause optical or chemical interference?
A: Yes. Both the pyrazole and nicotinonitrile moieties can interfere with proximity-based luminescence and fluorescence assays, particularly at high FBDD screening concentrations [1].
Causality:
-
Metal Stripping (Chemical): The pyrazole ring contains an sp2-hybridized nitrogen with a free lone pair. At >100 µM, this nitrogen can act as a competitive chelator, stripping Ni2+ or Co2+ ions from the AlphaScreen donor/acceptor beads. This disrupts His-tagged protein immobilization, mimicking a binding event (false positive).
-
Inner Filter Effect (Optical): The extended pi-conjugation of the nicotinonitrile core can absorb excitation light (UV/Vis range), quenching the emission signal of the assay fluorophores.
Caption: Troubleshooting pathway for assay interference caused by pyrazole and nicotinonitrile moieties.
Q: How can we distinguish true target binding from colloidal aggregation?
A: Small, planar fragments can form colloidal aggregates at high concentrations. These aggregates non-specifically sequester target proteins, acting as Pan-Assay Interference Compounds (PAINS) [2].
Solution: Implement a detergent-based self-validating counter-screen. True 1:1 stoichiometric binding is detergent-insensitive, whereas colloidal aggregation is disrupted by mild surfactants. Re-run the primary assay in the presence of 0.01% (v/v) Triton X-100 or CHAPS. If the inhibitory activity disappears, the initial hit was an aggregation-based artifact.
Table 1: Quantitative Triage Parameters for Fragment Interference
| Interference Type | Diagnostic Assay | Threshold for Concern | Mitigation Strategy |
| Colloidal Aggregation | Dynamic Light Scattering (DLS) | Radius > 10 nm at 500 µM | Add 0.01% Triton X-100 to buffer. |
| Inner Filter Effect (IFE) | UV-Vis Spectrophotometry | Absorbance > 0.1 at λ_ex/λ_em | Switch to Time-Resolved FRET (TR-FRET). |
| Metal Chelation | TruHits Counter-screen | >20% signal drop in blank | Switch from His-tag to Biotin/Streptavidin. |
Biophysical Validation & Kinetics
Q: What is the recommended orthogonal validation cascade for hits derived from 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile?
A: Because primary HTS assays are prone to the interferences mentioned above, biochemical hits must be validated using label-free biophysical methods. Surface Plasmon Resonance (SPR) is the gold standard for this fragment class, as it confirms direct target engagement and provides critical kinetic data (k_on / k_off) [3].
Caption: Orthogonal hit validation cascade for fragment-based drug discovery.
Protocol: SPR Kinetic Validation for Low-Affinity Fragments
This protocol utilizes a reference flow cell and positive controls to create a self-validating kinetic dataset.
-
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for a low-MW fragment. Leave Flow Cell 1 blank (ethanolamine deactivated) as a reference surface.
-
Buffer Matching: Prepare the running buffer (e.g., PBS-P+) with exactly 2.0% DMSO. Crucial Step: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts caused by slight solvent mismatches.
-
Analyte Injection: Inject 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in a 2-fold dilution series from 1 mM down to 15.6 µM. Use a flow rate of 30 µL/min with a 60-second contact time and 120-second dissociation time.
-
Self-Validation (Surface Integrity): Inject a known high-affinity reference binder at the beginning and end of the fragment concentration series. If the R_max of the reference binder drops by >10%, the protein surface has denatured, and the fragment data must be discarded.
-
Data Analysis: Double-reference the data (subtract Flow Cell 1, then subtract a buffer-only blank injection). Fit the sensorgrams to a 1:1 Langmuir binding model to derive K_d.
Table 2: Expected SPR Outcomes for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
| Parameter | Expected Range | Interpretation |
| K_d (Affinity) | 50 µM – 500 µM | Typical starting affinity for a 184 Da fragment. |
| k_off (Dissociation) | > 0.1 s⁻¹ | Fast off-rate; sensorgram will show rapid return to baseline. |
| Stoichiometry (R_max) | ~1.0 | Confirms specific 1:1 binding. Values >1.5 indicate aggregation. |
References
-
Tao, H., Wang, J., Lu, W., Zhang, R., Xie, Y., Liu, Y., & Liu, R. (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. RSC Advances.[Link]
-
Holvey, R. S., et al. (2025). Fragment-based drug discovery: A graphical review. National Center for Biotechnology Information (PMC).[Link]
-
Rai, G., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry.[Link]
Validation & Comparative
HPLC Method Development for Purity Analysis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile: A Comparative Guide of C18 vs. PFP Stationary Phases
Executive Summary
Developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of highly polar, nitrogen-rich heterocycles presents unique chromatographic challenges. 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a critical scaffold in drug discovery, but its basic nitrogens and high polarity often lead to poor retention and peak tailing on standard reversed-phase columns.
This guide objectively compares the performance of a conventional C18 stationary phase (the industry-standard alternative) against a Pentafluorophenyl (PFP) column. By leveraging multi-modal interactions, the PFP column demonstrates superior selectivity, peak shape, and resolution for this specific class of heterocyclic compounds.
Mechanistic Rationale & Analyte Profiling
The target analyte consists of an electron-deficient pyridine ring substituted with a nitrile group and a 1-methylpyrazole moiety. Validating the purity of such compounds requires resolving structurally similar synthetic impurities, such as des-methyl derivatives (e.g., 5-(1H-pyrazol-4-yl)nicotinonitrile) and positional isomers.
-
The Limitation of C18: Conventional C18 columns separate compounds almost entirely based on hydrophobic (dispersive) interactions[1]. Because our target analyte is highly polar, it exhibits weak retention on C18 phases. Furthermore, structurally similar impurities often co-elute because their hydrophobic cross-sections are nearly identical.
-
The PFP Advantage: Pentafluorophenyl (PFP) columns offer alternative, orthogonal selectivity through a combination of hydrophobic, aromatic (
), and dipole-dipole interactions [1, 2]. The highly electronegative fluorine atoms create a strong dipole that interacts with the polarizable nitrogen atoms of the pyridine and pyrazole rings, providing the retention necessary to resolve critical impurity pairs.
Orthogonal selectivity mechanisms: C18 versus multi-modal PFP stationary phases.
Method Development Logic & Causality
A self-validating analytical protocol requires understanding the causality behind the mobile phase conditions.
pH Optimization: Pyridine derivatives typically possess a pKa around 5.2, though electron-withdrawing groups like nitriles can lower this [4]. To prevent partial ionization—which causes peak splitting, tailing, and retention time shifting—the mobile phase pH must be maintained at least two units away from the pKa [3]. We selected a pH of 3.0 using an ammonium formate buffer. This ensures the basic nitrogens are fully protonated, maximizing their ion-exchange and hydrogen-bonding interactions with the polarized PFP surface.
Step-by-step logical workflow for heterocyclic HPLC method development.
Comparative Experimental Protocols
To objectively evaluate performance, the following self-validating protocols were executed under identical mobile phase conditions, isolating the column chemistry as the sole variable.
Method A: Conventional C18 (Baseline Alternative)
-
Objective: Establish baseline performance using standard hydrophobic retention.
-
Column: Standard C18, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with formic acid).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program: 5% B to 60% B over 15 minutes; hold at 60% B for 3 minutes; re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: 0.5 mg/mL of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile spiked with 1% des-methyl impurity in 90:10 Water:ACN.
Method B: PFP Column (Optimized Product)
-
Objective: Utilize alternative selectivity to resolve critical polar basic pairs.
-
Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program: 5% B to 60% B over 15 minutes; hold at 60% B for 3 minutes; re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Identical to Method A.
Data Presentation & Performance Comparison
The following table summarizes the quantitative system suitability and resolution metrics derived from the comparative runs.
| Chromatographic Parameter | Method A (Conventional C18) | Method B (PFP Column) |
| API Retention Time ( | 4.2 min | 7.8 min |
| Des-methyl Impurity ( | 4.0 min | 6.5 min |
| Resolution ( | 0.8 (Critical Co-elution) | 4.2 (Baseline Resolution) |
| Tailing Factor ( | 1.6 (Significant Tailing) | 1.1 (Highly Symmetrical) |
| Theoretical Plates ( | ~4,500 | ~12,000 |
Discussion of Results
As evidenced by the experimental data, the C18 column fails to adequately retain the polar API, resulting in early elution (4.2 min) before the organic gradient has properly developed. The lack of specific interaction mechanisms leads to co-elution with the des-methyl impurity (
Conversely, the PFP column drastically improves retention (7.8 min) and achieves robust baseline resolution (
References
- A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Benchchem URL
- Optimization of Analytical Conditions for Hydrophilic Nucleic Acids Using Mixed-Mode and Reversed-Phase Pentabromobenzyl Columns J-Stage URL
- An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives AIP Publishing URL
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics ResearchGate URL
LC-MS/MS Fragmentation Analysis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile: A Comparative Platform Guide
Introduction & Chemical Context
The compound 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (C₁₀H₈N₄, Exact Mass: 184.0749 Da) is a critical biaryl building block frequently utilized in the development of kinase inhibitors and targeted protein degraders, such as BCL6 inhibitors[1]. Structurally, it consists of an electron-deficient nicotinonitrile (cyanopyridine) ring covalently linked to an electron-rich N-methylated pyrazole ring.
For analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, accurately characterizing this compound's behavior in the gas phase is paramount. This guide objectively compares two premier mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Low-Resolution Triple Quadrupole (QqQ) —to establish the most robust methodologies for both structural elucidation and high-throughput quantification.
Mechanistic Fragmentation Pathways (The "Why")
Understanding the causality behind a molecule's fragmentation dictates the optimization of collision energies (CE) and the selection of Multiple Reaction Monitoring (MRM) transitions.
When subjected to Electrospray Ionization in positive mode (ESI+), the basic nitrogen atoms within both the pyridine and pyrazole rings readily accept a proton, yielding a highly stable precursor ion at [M+H]⁺ m/z 185.0822 . Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the molecule exhibits highly predictable, energy-dependent fragmentation pathways:
-
Low-Energy Pathway (Loss of HCN): The nitrile group (-C≡N) on the pyridine ring is highly susceptible to the neutral loss of hydrogen cyanide (27.0109 Da)[2]. This requires minimal collision energy (15–20 eV) and results in a dominant fragment at m/z 158.0713.
-
Medium-Energy Pathway (Loss of N₂): The pyrazole ring can undergo homolytic or heterolytic cleavage, frequently resulting in the expulsion of nitrogen gas (N₂, 28.0061 Da), yielding a fragment at m/z 157.0761.
-
High-Energy Pathway (Inter-ring Cleavage): The C-C biaryl bond connecting the two rings is stabilized by conjugation. Cleaving this bond requires higher collision energies (>35 eV), eventually shattering the pyridine ring to produce lower mass fragments (m/z 78–82).
Logical fragmentation pathways of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
Platform Comparison: Q-TOF vs. QqQ
Choosing the correct platform depends entirely on the experimental objective. Q-TOF systems provide high mass accuracy (<2 ppm), which is non-negotiable for identifying unknown metabolites or confirming structural fidelity. Conversely, QqQ systems utilize MRM to filter out matrix noise, offering unparalleled sensitivity for pharmacokinetic quantification.
Table 1: Quantitative Performance Comparison
| Metric | Q-TOF (e.g., Agilent 6545) | Triple Quadrupole (e.g., Sciex 6500+) | Primary Advantage |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da (Unit Resolution) | Q-TOF: Exact elemental composition |
| Sensitivity (LOD) | ~ 1–5 ng/mL | < 0.05 ng/mL | QqQ: Trace-level PK quantification |
| Dynamic Range | 3–4 orders of magnitude | 5–6 orders of magnitude | QqQ: Broad concentration gradients |
| Scan Speed | Up to 50 spectra/sec | < 2 ms dwell time per MRM | QqQ: High-throughput multiplexing |
| Data Output | Full Scan / Product Ion | MRM Transitions | Platform dependent |
Table 2: Optimized MRM Transitions (QqQ Platform)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Assignment / Causality |
| 185.1 | 158.1 | 18 | Loss of HCN (Quantifier - Highest abundance) |
| 185.1 | 157.1 | 25 | Loss of N₂ (Qualifier 1 - Confirms pyrazole) |
| 185.1 | 80.0 | 40 | Pyridine ring cleavage (Qualifier 2) |
Experimental Protocols (Self-Validating Workflows)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. The inclusion of System Suitability Testing (SST) and strict carryover checks ensures that all generated data is analytically sound.
Comparative LC-MS/MS analytical workflow for structural and quantitative analysis.
Step-by-Step LC-MS/MS Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of plasma sample containing the analyte. Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Nicotinonitrile-d4[2]).
-
Causality: Acetonitrile rapidly denatures plasma proteins. The 1:3 ratio ensures >95% precipitation efficiency, preventing column clogging and ion suppression in the MS source.
-
Action: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 2: UHPLC Chromatographic Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Causality: The addition of 0.1% FA lowers the pH of the mobile phase below the pKa of the compound's nitrogen atoms, guaranteeing complete protonation and maximizing the [M+H]⁺ signal during ESI.
-
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 3: Self-Validating System Suitability Test (SST)
-
Action: Before analyzing the biological batch, inject a mid-level calibration standard (e.g., 50 ng/mL) six consecutive times.
-
Validation Criteria: The Coefficient of Variation (CV) for the peak area must be <5%, and retention time drift must be <0.1 minutes.
-
Action: Inject a double-blank (matrix without analyte or internal standard) immediately following the Upper Limit of Quantification (ULOQ) sample.
-
Validation Criteria: The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) signal. Why? This definitively proves the absence of autosampler carryover, ensuring the trustworthiness of trace-level PK data.
Step 4: Mass Spectrometry Execution
-
For Q-TOF: Operate in Auto MS/MS mode. Set the precursor isolation window to Narrow (~1.3 m/z) to prevent co-eluting isobaric interference. Acquire data from m/z 50 to 1000.
-
For QqQ: Operate in MRM mode using the transitions outlined in Table 2. Set the dwell time to 50 ms per transition to ensure at least 15 data points across the chromatographic peak for accurate integration.
References
1.[1] "Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket" - ACS Publications. URL: 2.[2] "Nicotinonitrile-d4 chemical structure and properties" - Benchchem. URL:
Sources
FTIR characteristic peaks of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
FTIR Spectral Validation of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile: A Comparative Guide for Cross-Coupling Monitoring
In modern drug discovery, heteroaryl-aryl motifs are ubiquitous structural components. 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a highly valuable intermediate, combining the hydrogen-bond accepting properties of a nicotinonitrile core with the tunable steric profile of an N-methylpyrazole ring. The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromonicotinonitrile and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.
As a Senior Application Scientist optimizing catalytic cycles for active pharmaceutical ingredient (API) manufacturing, I have found that relying solely on offline HPLC for reaction monitoring introduces sampling delays and exposes air-sensitive Pd(0) intermediates to degradation. In situ Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy bridges this gap by providing a continuous, non-destructive window into the reactor[1].
This guide objectively compares the characteristic FTIR peaks of the target product against its precursors, providing a robust, self-validating framework for spectral validation and real-time reaction monitoring.
Structural Analysis and Causality of FTIR Signatures
Understanding the causality behind the vibrational modes is essential for accurate spectral interpretation. The target molecule, 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, contains several distinct functional groups that serve as spectroscopic anchors:
-
The Nitrile Group (-C≡N): The sp-hybridized carbon-nitrogen triple bond is highly polarizable and sits in a spectral region (2210–2230 cm⁻¹) largely devoid of interference from other functional groups. It acts as a stable internal reference throughout the coupling reaction, typically appearing as a sharp, strong band around 2214 cm⁻¹[2].
-
The Heteroaromatic Rings (Pyridine & Pyrazole): The conjugated C=C and C=N bonds produce overlapping but distinct stretching vibrations in the 1600–1400 cm⁻¹ region. The formation of the new C-C biaryl bond alters the conjugation of the system, subtly shifting these ring-breathing modes.
-
The N-Methyl Group (N-CH₃): The aliphatic C-H stretching of the methyl group provides a weak but diagnostic signal just below 3000 cm⁻¹ (typically ~2950 cm⁻¹), confirming the incorporation of the pyrazole partner into the final structure[3].
-
The Aryl Halide Bond (C-Br): Present only in the precursor, the heavy bromine atom results in a low-frequency stretching mode (~830 cm⁻¹). The depletion of this peak is the primary kinetic indicator of the oxidative addition step in the catalytic cycle[2].
Comparative Quantitative Data: Product vs. Precursors
To effectively monitor the reaction, we must compare the spectral footprint of the product with its starting materials. The table below summarizes the key quantitative FTIR data used to differentiate 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile from its precursors.
| Functional Group | 5-Bromonicotinonitrile (Precursor A) | 1-Methyl-1H-pyrazole Boronic Ester (Precursor B) | 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (Product) | Spectral Shift / Kinetic Observation |
| Nitrile (-C≡N) | ~2214 cm⁻¹ (Sharp, Strong) | N/A | ~2215–2220 cm⁻¹ (Sharp, Strong) | Retained ; slight shift due to altered conjugation[2]. |
| Aryl Halide (C-Br) | ~837 cm⁻¹ (Medium) | N/A | N/A | Depleted ; confirms oxidative addition[2]. |
| Boronic Ester (B-O) | N/A | ~1350 cm⁻¹ (Strong, Broad) | N/A | Depleted ; confirms transmetalation/consumption. |
| Aliphatic C-H (N-CH₃) | N/A | ~2950 cm⁻¹ (Weak) | ~2950 cm⁻¹ (Weak) | Retained ; confirms pyrazole incorporation[3]. |
| Heteroaromatic | ~1580, 1450 cm⁻¹ | ~1550, 1400 cm⁻¹ | ~1604, 1545, 1450 cm⁻¹ | Complex Shift ; emergence of new biaryl modes[2]. |
Self-Validating Experimental Protocol: In Situ ATR-FTIR Monitoring
To ensure high-fidelity data collection, the following protocol describes a self-validating workflow for monitoring the Suzuki-Miyaura coupling using an in situ ATR-FTIR probe. Every step is designed with a specific mechanistic purpose to ensure scientific integrity[1].
Step 1: Background and Solvent Baseline Acquisition
-
Action: Insert the ATR-FTIR probe (Diamond sensor) into the clean, dry reactor under an inert argon atmosphere. Add the reaction solvent (e.g., 1,4-dioxane/water mixture) and record a background spectrum.
-
Causality: Solvents possess strong IR absorbing modes (e.g., O-H and C-O-C stretching). Acquiring a dynamic solvent background allows the software to subtract these dominant signals, isolating the spectra of the active pharmaceutical ingredients and preventing detector saturation.
Step 2: Precursor Profiling and Calibration
-
Action: Add the limiting reagent, 5-bromonicotinonitrile, to the solvent. Record the spectrum and identify the sharp -C≡N stretch at ~2214 cm⁻¹ and the C-Br stretch at ~837 cm⁻¹.
-
Causality: Establishing the baseline intensity of the C-Br bond is critical, as its disappearance will serve as the primary kinetic marker for the oxidative addition of the Pd(0) catalyst into the aryl halide bond. The -C≡N peak serves as an internal standard to account for any volume changes or probe fouling.
Step 3: Reaction Initiation and Continuous Monitoring
-
Action: Add the boronic ester, base (e.g., K₂CO₃), and the Pd catalyst (e.g., Pd(dppf)Cl₂). Set the FTIR software to acquire spectra every 60 seconds at a resolution of 4 cm⁻¹. Heat the reaction to the target temperature (e.g., 80 °C).
-
Causality: Continuous monitoring captures the transient kinetics of the reaction. A resolution of 4 cm⁻¹ provides the optimal balance between spectral clarity and rapid acquisition time, ensuring that the overlapping aromatic C=C/C=N bands can be resolved as the biaryl axis forms[1].
Step 4: Endpoint Determination via Spectral Convergence
-
Action: Monitor the real-time trendlines. The reaction is deemed complete when the first derivative of the C-Br peak area (837 cm⁻¹) reaches zero (complete depletion) and the new aromatic modes (~1604 cm⁻¹) stabilize.
-
Causality: Relying on the stabilization of product peaks alongside the depletion of precursor peaks creates a self-validating loop. If the C-Br peak disappears but the product peaks do not rise proportionally, it indicates a side reaction (e.g., protodehalogenation), prompting immediate process intervention.
Workflow Visualization
In situ ATR-FTIR workflow for monitoring Suzuki-Miyaura cross-coupling.
References
1.[2] Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Semantic Scholar. URL: 2.[1] Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture | Organic Process Research & Development. ACS Publications. URL: 3.[3] SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Farmacia Journal. URL:
Sources
A Senior Application Scientist's Guide to Validating Assay Interference of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
In the realm of drug discovery, the identification of robust and reliable hit compounds is paramount. However, the path from a primary screen hit to a validated lead can be fraught with challenges, one of the most common being assay interference.[1] Molecules that appear active may in fact be producing a false-positive signal by interacting with the assay components themselves rather than the intended biological target.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate and characterize potential assay interference of the novel small molecule, 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
While the core structure of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has been incorporated into potent inhibitors of therapeutic targets such as CHK1, it is crucial to independently verify its behavior in various assay formats to ensure data integrity.[3] This guide will delve into the common mechanisms of assay interference, provide detailed experimental protocols for their detection, and offer strategies for data interpretation and mitigation.
The Underpinnings of Assay Interference
Assay interference can manifest through a variety of mechanisms, broadly categorized as either technology-specific or compound-specific.[4] Technology-specific interference pertains to the interaction of a compound with the detection method, such as fluorescence or luminescence.[5][6] Compound-specific interference is related to the physicochemical properties of the molecule itself, leading to non-specific interactions.[7]
Common Mechanisms of Assay Interference:
-
Light-Based Interference:
-
Autofluorescence: The compound itself emits light at the same wavelength as the assay signal, leading to a false-positive readout.[5]
-
Quenching: The compound absorbs the excitation or emission energy of the assay fluorophore or luminophore, resulting in a false-negative signal.[5][8]
-
Light Scattering: Particulate matter or compound aggregates can scatter light, affecting the optical path and leading to erroneous readings.[8]
-
-
Compound-Specific Interference:
-
Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[2]
-
Chemical Reactivity: The compound may react covalently with assay components, such as proteins or detection reagents, altering their function.[7] This is a hallmark of many Pan-Assay Interference Compounds (PAINS).[9][10]
-
Redox Activity: Compounds that can undergo redox cycling can interfere with assays that are sensitive to the redox state of the system or that use redox-active detection reagents.[11]
-
A Multi-Faceted Approach to Validating Interference
A robust validation strategy employs a series of orthogonal assays and counter-screens to systematically investigate potential interference mechanisms. The following sections outline a practical workflow for characterizing 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
Phase 1: Initial Triage and Physicochemical Assessment
Before embarking on extensive experimental work, it is prudent to perform an initial in silico and basic physicochemical assessment.
1.1. Computational Assessment for PAINS Liability:
Utilize computational filters to assess whether the structure of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile contains substructures commonly associated with pan-assay interference.[12] Several open-source and commercial software packages are available for this purpose. While not definitive, a positive flag warrants heightened scrutiny in subsequent experimental validation.
1.2. Solubility and Aggregation Propensity:
Poor solubility can be a major contributor to non-specific assay effects.
-
Protocol: Nephelometry-Based Solubility Assessment
-
Prepare a stock solution of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in 100% DMSO.
-
Serially dilute the compound in the relevant assay buffer.
-
Measure light scattering at a suitable wavelength (e.g., 620 nm) using a nephelometer or plate reader.
-
A sharp increase in signal indicates the point of insolubility and potential for aggregation.
-
-
Protocol: Dynamic Light Scattering (DLS) for Aggregation
-
Prepare solutions of the compound in assay buffer at concentrations at and above its putative IC50.
-
Analyze the samples using a DLS instrument to detect the presence of nanoparticles or aggregates.[2]
-
The presence of particles with a diameter greater than 100 nm is indicative of aggregation.
-
Phase 2: Investigating Technology-Specific Interference
This phase focuses on identifying interactions between the compound and the assay detection technology. The choice of experiments will be dictated by the primary assay format (e.g., fluorescence, luminescence, HTRF, AlphaScreen).
2.1. Fluorescence-Based Assays
Fluorescence-based assays are susceptible to autofluorescence and quenching.[5]
-
Protocol: Autofluorescence Assessment
-
Prepare a dilution series of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in assay buffer.
-
In a microplate, add the compound dilutions to wells containing all assay components except the fluorophore.
-
Read the plate using the same excitation and emission wavelengths as the primary assay.
-
A significant signal above the buffer-only control indicates autofluorescence.
-
-
Protocol: Quenching Assessment
-
Prepare a dilution series of the compound in assay buffer.
-
In a microplate, add the compound dilutions to wells containing the assay fluorophore at a fixed concentration.
-
Read the plate at the appropriate excitation and emission wavelengths.
-
A dose-dependent decrease in fluorescence intensity suggests quenching.
-
2.2. Luminescence-Based Assays
Luminescence assays can be affected by compounds that inhibit the luciferase enzyme or absorb the emitted light.[6]
-
Protocol: Luciferase Inhibition Counter-Screen
-
Prepare a dilution series of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
-
Perform a standard luciferase assay using a purified luciferase enzyme and its substrate.
-
Add the compound dilutions to the reaction.
-
A decrease in luminescent signal indicates direct inhibition of the luciferase enzyme.
-
2.3. Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF assays are robust but can be compromised by compounds that interfere with the donor or acceptor fluorophores.[13][14]
-
Protocol: HTRF Interference Counter-Screen
-
Prepare a dilution series of the compound.
-
Run two parallel assays:
-
Assay 1 (Donor Interference): Include the donor-labeled component and the compound. Read at the donor emission wavelength (e.g., 620 nm).
-
Assay 2 (Acceptor Interference): Include the acceptor-labeled component and the compound. Excite at the acceptor's excitation wavelength (if possible) or assess for quenching of the FRET signal in the primary assay.
-
-
Analyze the raw data from both the donor and acceptor channels. An increase or decrease in the signal in the absence of a true biological interaction points to interference.[15]
-
2.4. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen technology is sensitive to light-absorbing compounds and those that interfere with singlet oxygen transfer.[16][17]
-
Protocol: AlphaScreen Interference Counter-Screen
-
Utilize an AlphaScreen "TruHits" kit or a similar setup where donor and acceptor beads are brought into proximity via a generic high-affinity interaction (e.g., biotin-streptavidin).[18]
-
Prepare a dilution series of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
-
Incubate the compound with the pre-formed bead complex.
-
A decrease in the AlphaScreen signal suggests that the compound is either quenching the signal or disrupting the bead-bead interaction non-specifically.
-
Phase 3: Differentiating Non-Specific from Target-Specific Activity
Once technology-specific interference has been ruled out, it is essential to confirm that the observed activity is due to specific binding to the target of interest.
-
Protocol: Orthogonal Assays
-
Validate the activity of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in a secondary assay that utilizes a different detection technology.[19] For example, if the primary assay is fluorescence-based, a label-free method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding.
-
-
Protocol: Target-Minus Control
-
Perform the primary assay in the absence of the biological target.
-
If the compound still produces a signal, it indicates an interaction with other assay components.
-
-
Protocol: Serial Dilution and Linearity
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Summary of Interference Validation for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
| Assay Type | Experiment | Result (e.g., IC50, % Inhibition, Signal Change) | Interpretation |
| Physicochemical | Nephelometry | Kinetic Solubility = X µM | Indicates potential for precipitation at higher concentrations. |
| DLS | Aggregation observed at > Y µM | Suggests a potential for non-specific inhibition via aggregation. | |
| Fluorescence | Autofluorescence | Signal increase of Z% at max concentration | Compound exhibits intrinsic fluorescence. |
| Quenching | IC50 = A µM | Compound quenches the fluorophore. | |
| Luminescence | Luciferase Inhibition | IC50 = B µM | Compound inhibits the reporter enzyme. |
| HTRF | Donor Channel | Signal change of C% at max concentration | Indicates interference with the donor fluorophore. |
| AlphaScreen | TruHits Assay | IC50 = D µM | Suggests non-specific disruption of bead proximity. |
| Orthogonal Assay | SPR | No binding observed | The activity in the primary assay is likely an artifact. |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for systematic validation.
Caption: A systematic workflow for validating assay interference of a small molecule hit.
Conclusion
The rigorous validation of assay interference is a critical step in the early stages of drug discovery. By employing a multi-pronged approach that combines computational analysis, physicochemical characterization, and a suite of tailored counter-screens, researchers can confidently distinguish true biological activity from assay artifacts. This guide provides a robust framework for the systematic evaluation of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, ensuring that only compounds with genuine and specific activity progress through the discovery pipeline. This commitment to scientific integrity ultimately saves valuable time and resources, paving the way for the development of novel and effective therapeutics.
References
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Pan-Assay Interference Compounds (PAINS): A Call for More Careful Data Curation. Journal of Chemical Information and Modeling, 57(3), 333–337. [Link]
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Irwin, J. J., Duan, D., Torosyan, H., Do, G., Ziebart, K. T., Sterling, T., Tumanian, G., & Shoichet, B. K. (2015). ZINC: A Free Tool to Discover Chemistry for Biology. Journal of Chemical Information and Modeling, 55(11), 2291–2299. [Link]
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Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 115-122. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2984–2993. [Link]
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Johnston, P. A. (2011). Redox-Active Compounds: A Clear and Present Danger in HTS. Assay and Drug Development Technologies, 9(5), 419–422. [Link]
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BellBrook Labs. (n.d.). What's the Difference Between Biochemical and Cell-Based HTS Assays?. Retrieved from [Link]
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Degorce, F., Card, A., Soh, S., Trinquet, E., Poinas, T., & Preaudat, M. (2009). HTRF: A technology tailored for drug discovery – A review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22–32. [Link]
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Eglen, R. M., Reisine, T., Roby, P., Rouleau, N., Illy, C., Bosse, R., & Bielefeld, M. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2–10. [Link]
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Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]
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Coussens, N. P., Auld, D. S., & Roby, P. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Glickman, J. F., Wu, X., Mercuri, R., Illy, C., Bowen, B. R., He, Y., & Suto, C. (2002). A-Counter-Screening for Aggregators and Surface-Active Compounds in High-Throughput Screening. Journal of Biomolecular Screening, 7(1), 3–10. [Link]
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BMG LABTECH. (n.d.). HTRF technology on Microplate Readers. Retrieved from [Link]
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BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
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Zhang, Q., & Wang, J. (2018). competitive alphascreen assay for detection of hyaluronan. Glycobiology, 28(5), 299–306. [Link]
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Isogen Life Science. (n.d.). Identification of false positives in a HTRF® screen for small molecule inhibitors of PD-1/PD-L1. Retrieved from [Link]
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Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
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Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
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American Association for Clinical Chemistry. (2022, April 1). Investigating Immunoassay Interferences. Retrieved from [Link]
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Kirchmair, J., Distinto, S., & Markt, P. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 326–343. [Link]
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University of Vienna. (2024, May 15). Tackling assay interference associated with small molecules. Retrieved from [Link]
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Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]
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Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Challener, C. A. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology, 50(2). [Link]
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Wang, M., Liu, Y., & Gao, F. (2018). Screening for Novel Small-Molecule Inhibitors Targeting the Assembly of Influenza Virus Polymerase Complex by a Bimolecular Luminescence Complementation-Based Reporter System. Journal of Virology, 92(12), e00300-18. [Link]
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Gokhin, D. S., & Auld, D. S. (2016). Understanding Luminescence Based Screens. In J. A. Bittker & N. T. Ross (Eds.), High Throughput Screening Methods: Evolution and Refinement (pp. 117-142). Royal Society of Chemistry. [Link]
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IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]
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Plebani, M. (2019). Understanding and managing interferences in clinical laboratory assays. Clinical Chemistry and Laboratory Medicine (CCLM), 57(11), 1639–1648. [Link]
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Byonoy. (2024, July 31). How to Minimize Luminescence Crosstalk for Precise Assay Results. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Operational Guide: Safe Handling and Disposal of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
Executive Summary & Chemical Context
As a Senior Application Scientist, I frequently encounter 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile as a critical intermediate in the synthesis of1 and 2 for oncology and psychiatric drug development[1][2]. While highly valuable, its structural motifs—a pyrazole ring, a pyridine core, and a nitrile group—demand stringent operational and disposal protocols. Mishandling nitrogen-rich heterocycles can lead to environmental toxicity, hazardous cross-reactions, and toxic emissions. This guide provides a self-validating, field-proven system for the safe handling, storage, and disposal of this compound.
Mechanistic Risk Assessment (Causality of Hazards)
To establish a robust safety protocol, we must first understand the chemical behavior of the molecule. True laboratory safety is rooted in causality, not just compliance:
-
The Nitrile Group (-CN): While aryl nitriles are significantly more stable than aliphatic cyanides, exposure to strong acids or extreme heat can trigger hydrolysis or decomposition. This risks the release of toxic hydrogen cyanide (HCN) gas[3]. Therefore, this compound must be strictly segregated from acidic waste streams.
-
Nitrogen Heterocycles (Pyridine & Pyrazole): These aromatic rings are highly stable but pose severe ecological risks, particularly to aquatic life. They resist standard biological degradation in wastewater systems and persist in the environment[4]. Consequently, aqueous streams containing trace amounts of this compound must never be poured down the drain.
-
Combustion Profile: The thermal decomposition of nitrogen-dense molecules yields carbon monoxide, carbon dioxide, and significant amounts of 5. Disposal facilities must be equipped with specialized NOx scrubbers[5][6].
Quantitative Data & Waste Stream Categorization
Proper segregation is the cornerstone of laboratory safety. The following table summarizes the physicochemical properties and their corresponding waste management strategies.
| Property / Hazard | Operational Implication | Designated Waste Stream |
| Physical State | Solid powder; high inhalation risk (dust/aerosols). | Solid Hazardous Waste (Double-bagged) |
| Solubility | Soluble in DMSO, DMF, DCM, and Methanol. | Organic Liquid Waste (Halogenated or Non-Halogenated, depending on the carrier solvent) |
| Chemical Incompatibility | Reacts with strong oxidizing agents and strong acids. | Keep separate from acid waste carboys to prevent nitrile hydrolysis. |
| Environmental Toxicity | Harmful to aquatic life (persistent nitrogen heterocycle). | Aqueous Waste (Must be collected for incineration; no municipal drain disposal) |
Standard Operating Procedure: Handling and Spill Cleanup
Trustworthiness in execution requires step-by-step, reproducible methodologies.
Step 1: PPE and Environment Setup
-
Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood.
-
Causality: The compound is a fine powder; the primary acute exposure route is dust inhalation. Fume hoods provide the necessary engineering controls to maintain airborne concentrations below occupational exposure limits[7].
-
Action: Don flame-resistant lab coats, safety goggles, and disposable 7.
-
Causality: Nitrile gloves provide excellent incidental protection against the solid form and common carrier solvents like DMSO, preventing dermal absorption[7][8].
Step 2: Spill Response Protocol
-
Action (Solid Spill): Do not sweep dry powder. Gently cover the spill with damp paper towels (using water or ethanol), wipe up the material, and place the towels in a solid hazardous waste container.
-
Causality: Dry sweeping generates hazardous aerosols. Dampening the powder eliminates the inhalation vector during cleanup[9].
-
Action (Liquid Spill): Isolate the area. Apply an inert absorbent material (e.g., vermiculite). Scoop the absorbed mixture using non-sparking tools and deposit it into a designated solid chemical waste bin. Decontaminate the surface with 70% ethanol[6][9].
-
Causality: Vermiculite prevents the spread of the solvent vehicle, while 70% ethanol ensures any residual compound is solubilized and removed from the benchtop.
Step 3: Waste Segregation & Storage
-
Action: Separate waste into Solid Waste, Halogenated Liquid Waste, and Non-Halogenated Liquid Waste. Keep strictly away from acid waste carboys.
-
Causality: Mixing nitriles with strong acids can catalyze hydrolysis, risking the release of hydrogen cyanide gas. Segregation prevents this incompatible cross-reaction[10].
-
Action: Leave a 10 in all liquid waste carboys.
-
Causality: This allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture and subsequent spills[10].
Step 4: Final Disposal via Incineration
-
Action: Transfer sealed, labeled containers to EHS for high-temperature incineration (>1000°C) by a licensed contractor within 90 days of generation. Ensure the facility uses exhaust gas scrubbing.
-
Causality: Combustion of nitrogen-dense heterocycles yields significant amounts of nitrogen oxides (NOx). Scrubbers are legally and environmentally required to neutralize these toxic emissions before atmospheric release[5][6].
Workflow Visualization
The following diagram maps the lifecycle and disposal pathways of the compound, ensuring no cross-contamination of incompatible waste streams.
Operational lifecycle and segregated disposal pathways for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile.
References
- CRYSTAL STRUCTURE OF HUMAN MPS1 CATALYTIC DOMAIN IN COMPLEX WITH 6-((3-(cyanomethoxy)-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-2-(cyclohexylamino)nicotinonitrile - RCSB PDB. Source: rcsb.org.
- US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines - Google Patents. Source: google.com.
- Laboratory Chemical Safety Manual. Source: ufv.ca.
- Laboratory Safety Guidelines. Source: ethz.ch.
- Chemical Waste Disposal Standard Operating Procedure. Source: nus.edu.sg.
- Nitrogen heterocycle formation. Oligomer and polymer formation. Source: epa.gov.
- Review on BC and PAH emission reductions. Source: unece.org.
- MATERIAL SAFETY DATA SHEET - Tri-iso. Source: tri-iso.com.
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- 8. ufz.de [ufz.de]
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- 10. medicine.nus.edu.sg [medicine.nus.edu.sg]
Personal protective equipment for handling 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
Comprehensive Safety and Operational Guide for Handling 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile requires a rigorous, mechanistic approach to laboratory safety. This compound, characterized by its dual pyrazole and nicotinonitrile moieties, is a critical building block in the synthesis of selective kinase inhibitors, such as Mps1 (TTK) inhibitors used in oncology research (1)[1]. However, the presence of the nitrile group and the heteroaromatic rings introduces specific toxicological risks, including acute oral toxicity, severe eye/skin irritation, and respiratory hazards (2)[2].
Every protocol described here operates as a self-validating system: if primary containment (the fume hood) fails, secondary containment (the PPE matrix) provides an immediate physical failsafe, while our chemical neutralization protocols ensure environmental containment.
Mechanistic Toxicology & Hazard Identification
Understanding the "why" behind the hazards dictates our experimental choices.
-
Nitrile Moiety (-C≡N): While covalently bound nitriles in nicotinonitriles do not spontaneously release hydrogen cyanide (HCN) under ambient conditions, combustion or reaction with strong reducing agents/acids can liberate highly toxic cyanide gas or nitrogen oxides (NOx) (3)[3].
-
Heteroaromatic Rings (Pyridine & Pyrazole): These structures are highly lipophilic and can penetrate the stratum corneum, causing dermatitis and systemic absorption. They act as severe irritants to mucous membranes (4)[4].
Table 1: GHS Hazard Classification Summary for Nicotinonitrile Derivatives
| Hazard Class | GHS Category | Hazard Statement | Causality / Mechanism |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Systemic absorption leading to metabolic disruption[2]. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Lipophilic penetration of the epidermal layer[5]. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Direct chemical interaction with corneal proteins[5]. |
| STOT-SE (Respiratory) | Category 3 | H335: May cause respiratory irritation | Inhalation of fine particulate dust disrupting alveolar function[6]. |
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, a multi-layered PPE strategy is mandatory.
Table 2: Required PPE Specifications
| Protection Zone | Recommended Equipment | Scientific Justification |
| Ocular | Tight-fitting chemical splash goggles. | Prevents ingress of airborne particulates; standard safety glasses are insufficient for H319/H335-classified fine powders (6)[6]. |
| Dermal (Hands) | Dual-layer Nitrile gloves (≥0.11 mm thickness). | Nitrile provides superior resistance to heteroaromatic compounds. Double-gloving prevents breakthrough during prolonged exposure (7)[7]. |
| Dermal (Body) | Flame-resistant (FR) lab coat. | Protects against static discharge which could ignite suspended dust[7]. |
| Respiratory | N95/P100 particulate respirator. | Required when handling dry powders outside a contained environment to prevent inhalation of H335-classified dust (8)[8]. |
Operational Workflow & Handling Protocols
Step-by-Step Methodology for Safe Handling:
-
Pre-Operation Verification: Ensure the chemical fume hood has a face velocity of 80-100 fpm. Verify that the static eliminator (ionizer) is active to prevent powder aerosolization.
-
Weighing Protocol:
-
Place the analytical balance inside a vented balance safety enclosure or fume hood.
-
Use anti-static weigh boats. Do not use standard plastic boats, as the static charge will cause the pyrazole-derivative powder to disperse.
-
Transfer the compound using a grounded micro-spatula.
-
-
Reaction Setup:
-
Dissolve the compound in the reaction solvent (e.g., DMF, DMSO) inside the fume hood before transferring to the main reaction vessel.
-
Maintain an inert atmosphere (Nitrogen or Argon) if reacting with strong bases or reducing agents to prevent uncontrolled exothermic decomposition[3].
-
-
Decontamination:
-
Wipe down the balance and surrounding surfaces with a solvent appropriate for dissolving the compound (e.g., 70% ethanol or isopropanol), followed by a soap and water wash.
-
Emergency Response & Spill Management
A rapid, systematic response is critical to minimizing exposure.
Step-by-Step Spill Protocol:
-
Isolation: Evacuate non-essential personnel from the immediate area.
-
PPE Upgrade: Don a P100 respirator and heavy-duty nitrile utility gloves.
-
Containment: Gently cover the powder spill with damp absorbent paper or a commercial spill-control pad to suppress dust formation. Do not dry sweep[8].
-
Neutralization & Collection: Use a specialized HEPA-filtered vacuum or carefully sweep the damp material into a chemically resistant, sealable hazardous waste container[2].
-
Surface Decontamination: Wash the spill area with a 5% sodium hypochlorite solution (if compatible with other spilled materials) or strong detergent, followed by copious water.
Disposal & Waste Management Plan
Disposal must strictly adhere to environmental regulations, as nicotinonitrile derivatives can be persistent in aquatic environments[3].
-
Solid Waste: Collect all contaminated weigh boats, gloves, and paper towels in a dedicated, clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.
-
Liquid Waste: Segregate liquid reaction waste containing the compound into a halogenated or non-halogenated waste carboy (depending on the solvent). Never mix with strong acids, as this could theoretically protonate the nitrile and lead to degradation or gas evolution[3].
-
Incineration: The preferred method of disposal is high-temperature incineration equipped with a chemical scrubber to neutralize nitrogen oxides (NOx) generated during combustion[2].
Workflow Visualization
Workflow for safe handling and emergency spill response of nicotinonitrile derivatives.
References
-
Title: CRYSTAL STRUCTURE OF HUMAN MPS1 CATALYTIC DOMAIN IN COMPLEX WITH 6-((3-(cyanomethoxy)-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-2-(cyclohexylamino)nicotinonitrile | Source: RCSB PDB | URL: 1
-
Title: Material Safety Data Sheet: 3-Cyanopyridine (Nicotinonitrile) | Source: CDH Fine Chemical | URL: 2
-
Title: Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | Source: Fisher Scientific | URL: 3
-
Title: Safety Data Sheet: 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine | Source: AK Scientific | URL: 4
-
Title: Safety Data Sheet: 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile | Source: Aaron Chemicals | URL: 5
-
Title: Safety Data Sheet: Nicotinonitrile 1-oxide | Source: ThermoFisher | URL: 6
-
Title: MSDS of 1-Methyl-1H-pyrazol-5-ol | Source: Capot Chemical | URL: 8
-
Title: Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carbonitrile | Source: ChemicalBook | URL: 7
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
